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  • Product: 5,6-Dihydro-1,4-dioxine-2-carbonitrile
  • CAS: 59602-13-0

Core Science & Biosynthesis

Foundational

Synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile

An In-depth Technical Guide to the Abstract 5,6-Dihydro-1,4-dioxine-2-carbonitrile represents a valuable heterocyclic scaffold with significant potential as a building block in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

5,6-Dihydro-1,4-dioxine-2-carbonitrile represents a valuable heterocyclic scaffold with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a dihydrodioxin ring, an enol ether system, and a nitrile functional group offers a versatile platform for further chemical elaboration. This guide provides a comprehensive, technically-grounded proposed synthesis for this target molecule. As no established direct synthesis is currently documented in the literature, this document outlines a novel, rational, multi-step pathway based on well-established chemical principles and analogous reactions. The proposed synthesis is designed to be robust and reproducible, with a focus on the causality behind experimental choices, self-validating protocols, and a strong foundation in authoritative chemical literature.

Introduction and Synthetic Strategy

The 5,6-dihydro-1,4-dioxin ring system is a key structural motif in a variety of biologically active compounds. The incorporation of a carbonitrile group at the 2-position introduces a potent electron-withdrawing group and a versatile chemical handle for further transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions.

The synthetic strategy detailed herein is centered around the construction of a key α-hydroxy-α'-cyanoketone intermediate, followed by a cyclization reaction to form the target dihydrodioxin ring. This approach was chosen for its logical progression and reliance on high-yielding, well-understood reaction classes.

The overall proposed synthetic pathway is illustrated below:

Synthetic_Pathway cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Dihydrodioxin Ring Formation A 1-Hydroxy-3-oxobutanenitrile B 1-(Benzyloxy)-3-oxobutanenitrile A->B Benzyl Bromide, K2CO3, Acetone C 1-(Benzyloxy)-2-bromo-3-oxobutanenitrile B->C NBS, CCl4, AIBN (cat.) D 1-(Benzyloxy)-2-hydroxy-3-oxobutanenitrile C->D H2O, NaHCO3 E 5,6-Dihydro-1,4-dioxine-2-carbonitrile D->E 1,2-Dichloroethane, NaH, THF, TBAB (cat.)

Caption: Proposed multi-step synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Part 1: Synthesis of the Key Intermediate: 2-Cyano-1-hydroxypropan-2-one

The cornerstone of this synthesis is the preparation of an α-hydroxyketone bearing a nitrile group. A robust method to achieve this is through the α-cyanation of a suitable ketone precursor.

Step 1: α-Cyanation of Acetone to form Acetonitrile (Cyanoacetone)

The initial step involves the synthesis of cyanoacetone from acetone. A common and effective method is the reaction of an α-halo-ketone with a cyanide salt.

  • Reaction: α-Chloroacetone + Sodium Cyanide → Cyanoacetone + Sodium Chloride

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled to 0-5 °C in an ice bath.

  • α-Chloroacetone (1.0 equivalent) is added dropwise to the stirred cyanide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyanoacetone.

Causality and Insights:

This is a classic SN2 reaction where the cyanide ion acts as a nucleophile, displacing the chloride from the α-carbon of acetone.[1] The use of a biphasic system or a polar aprotic solvent like DMSO can sometimes improve yields, but the aqueous conditions described are often sufficient and safer for handling sodium cyanide.

Parameter Condition Rationale
Reagents α-Chloroacetone, Sodium CyanideReadily available starting materials for nucleophilic substitution.
Solvent WaterGood solvent for sodium cyanide and allows for temperature control.
Temperature 0-10 °C during addition, then RTControls the exothermicity of the reaction and minimizes side reactions.
Stoichiometry 1.2 eq. of NaCNEnsures complete consumption of the α-chloroacetone.
Step 2: α-Hydroxylation of Cyanoacetone

The next crucial step is the introduction of a hydroxyl group at the other α-position. Direct hydroxylation can be challenging; therefore, a two-step process involving α-bromination followed by nucleophilic substitution with hydroxide is proposed.

2.2.1. α-Bromination of Cyanoacetone

  • Reaction: Cyanoacetone + N-Bromosuccinimide (NBS) → α-Bromo-α-cyanoacetone

Experimental Protocol:

  • Cyanoacetone (1.0 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride (CCl4) in a round-bottom flask.

  • N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) are added.

  • The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • After cooling, the succinimide byproduct is filtered off.

  • The filtrate is washed with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude α-bromo-α-cyanoacetone.

Causality and Insights:

This reaction proceeds via a free-radical mechanism, which is selective for the α-position of the ketone. The use of NBS is preferable to liquid bromine as it is easier and safer to handle.

2.2.2. Hydrolysis to 2-Cyano-1-hydroxypropan-2-one

  • Reaction: α-Bromo-α-cyanoacetone + H₂O → 2-Cyano-1-hydroxypropan-2-one

Experimental Protocol:

  • The crude α-bromo-α-cyanoacetone is dissolved in a mixture of acetone and water.

  • Sodium bicarbonate (NaHCO₃, 1.5 equivalents) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the acetone is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are dried and concentrated to yield the key intermediate, 2-cyano-1-hydroxypropan-2-one.

Causality and Insights:

This is a nucleophilic substitution reaction where water acts as the nucleophile to displace the bromide. Sodium bicarbonate is used as a mild base to neutralize the HBr formed during the reaction, preventing acid-catalyzed side reactions.

Part 2: Dihydrodioxin Ring Formation

The final step is the construction of the 5,6-dihydro-1,4-dioxine ring via a double Williamson ether synthesis.

Caption: Mechanism of the dihydrodioxin ring formation.

Experimental Protocol:

  • To a solution of 2-cyano-1-hydroxypropan-2-one (1.0 equivalent) in a polar aprotic solvent like anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), add sodium hydride (NaH, 2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour to ensure complete formation of the dianion/enolate.

  • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).[2][3][4]

  • Add 1,2-dichloroethane or 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Causality and Insights:

The reaction proceeds via the formation of an enolate from the ketone and an alkoxide from the alcohol. These nucleophiles then react with 1,2-dichloroethane in two successive SN2 reactions to form the six-membered dihydrodioxin ring. The use of a strong base like NaH is crucial for the deprotonation steps. A phase-transfer catalyst is employed to enhance the reaction rate by increasing the solubility of the ionic intermediates in the organic phase.[2][3]

Parameter Condition Rationale
Reagents 2-Cyano-1-hydroxypropan-2-one, 1,2-Dichloroethane, NaH, TBABKey intermediate, cyclizing agent, strong base, and phase-transfer catalyst.
Solvent Anhydrous THF or DMFPolar aprotic solvent stabilizes the intermediates and does not interfere with the strong base.
Temperature 0 °C for deprotonation, then 50-70 °C for cyclizationControlled deprotonation followed by thermal energy to drive the SN2 reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base (NaH) by atmospheric moisture.

Purification and Characterization

Purification:

The crude 5,6-Dihydro-1,4-dioxine-2-carbonitrile can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.[6]

Characterization:

The structure of the purified product should be confirmed by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the olefinic proton on the dihydrodioxin ring, and a multiplet for the four protons of the ethylene bridge. The exact chemical shifts will depend on the solvent used.[7][8][9]

  • ¹³C NMR Spectroscopy: The spectrum should show characteristic signals for the nitrile carbon (around 115-120 ppm), the olefinic carbons of the enol ether, and the carbons of the ethylene bridge.[10]

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group.[11][12][13][14][15] An absorption for the C=C double bond of the enol ether should also be present around 1650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 5,6-Dihydro-1,4-dioxine-2-carbonitrile (C₆H₅NO₂).

Safety and Handling

This synthesis involves the use of highly hazardous materials. Strict adherence to safety protocols is mandatory.

  • Sodium Cyanide (NaCN): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[16][17][18][19] All manipulations must be carried out in a certified chemical fume hood. Personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, must be worn at all times.[16][18] An emergency cyanide antidote kit should be readily available.

  • α-Chloroacetone: A lachrymator and is toxic. Handle only in a fume hood with appropriate PPE.

  • 1,2-Dichloroethane: A carcinogen and is flammable. All handling should be done in a fume hood.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Knochel, P., & Cahiez, G. (2004).
  • Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(7), 2527–2532.
  • Durst, H. D. (1974). An Ether Synthesis Using Phase Transfer Catalysis.
  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • BenchChem. (2025).
  • Martinez, R., et al. (2023).
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • UCLA-EH&S. (2017).
  • Pazdera, P., & Ram, V. J. (2016). I study on alpha thio cyano ketone and cyano ketone, would you please help me on methods for synthesis of this?
  • Yang, L., et al. (2021). Static phase transfer catalysis for Williamson reactions. RSC Advances, 11(48), 30239-30246.
  • Sasson, Y., et al. (1986). Phase-transfer catalyzed formation of .alpha.-cyano ketones from ketone aroylhydrazones in NaCN(aq)-inert organic solvent system. The Journal of Organic Chemistry, 51(15), 2880-2883.
  • Sigma-Aldrich. (2023).
  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Francis Academic Press. (2021).
  • Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 472, 127-141.
  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8931, Sodium Cyanide.
  • Organic & Biomolecular Chemistry. (2022). Photo-induced radical transformations of tosyl cyanide. Royal Society of Chemistry.
  • Camachem. (2022). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.
  • YouTube. (2022).
  • Felton, D. G. I., & Orr, S. F. D. (1955). The infrared spectra of some esters, nitriles, and ester-nitriles. Journal of the Chemical Society, 2170-2176.
  • Quimicaorganica.org. (2010).
  • Wikipedia. α-Halo ketone.
  • Tanaka, H., et al. (1993). Efficient Oxidation of 1,2-diols Into Alpha-Hydroxyketones Catalyzed by Organotin Compounds. Journal of Organic Chemistry, 58(11), 2999-3003.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Organic Chemistry Portal. α-Diketone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2023). 1 H-NMR of the DIH compound.
  • European Patent Office. (2012).
  • BenchChem. (2025).
  • Joseph-Nathan, P., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 249-261.
  • Khanal, A., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.
  • MDPI. (2022).
  • de la Cruz, C., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1331-1339.
  • Google Patents. (1922).

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Exploratory

Spectroscopic data for 5,6-Dihydro-1,4-dioxine-2-carbonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 5,6-Dihydro-1,4-dioxine-2-carbonitrile For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5,6-Dihydro-1,4-dioxine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 5,6-dihydro-1,4-dioxine-2-carbonitrile, a heterocyclic compound of interest in chemical research and drug discovery. The structural elucidation of such molecules is paramount for understanding their reactivity, and spectroscopic techniques are the cornerstone of this process. This document offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

5,6-Dihydro-1,4-dioxine-2-carbonitrile possesses a unique electronic and structural framework, comprising a dihydrodioxin ring fused to a carbon-carbon double bond, which is substituted with a nitrile group. This arrangement of functional groups gives rise to a distinct spectroscopic signature. The molecular formula is C₅H₅NO₂ and the molecular weight is 111.1 g/mol [1][2].

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5,6-Dihydro-1,4-dioxine-2-carbonitrile, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8s1H=C-H
~4.3t, J = 4.5 Hz2H-O-CH ₂-
~4.0t, J = 4.5 Hz2H-O-CH ₂-

Interpretation and Rationale

The ¹H NMR spectrum is anticipated to be relatively simple and highly informative. The lone olefinic proton is expected to appear as a singlet at approximately 6.8 ppm. Its downfield shift is attributed to its position on an electron-deficient double bond, influenced by the adjacent oxygen atom and the electron-withdrawing nitrile group.

The two methylene groups of the dihydrodioxin ring are chemically equivalent but will likely exhibit distinct signals due to their different proximity to the double bond and nitrile group. They are expected to appear as triplets around 4.3 and 4.0 ppm, with a typical vicinal coupling constant of about 4.5 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 5,6-Dihydro-1,4-dioxine-2-carbonitrile in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145.0C =C-H
~116.0-C ≡N
~105.0=C -CN
~65.0-O-C H₂-
~64.0-O-C H₂-

Interpretation and Rationale

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group is expected around 116.0 ppm. The two sp² carbons of the double bond will be downfield, with the protonated carbon appearing around 145.0 ppm and the carbon bearing the nitrile group around 105.0 ppm. The two sp³ hybridized methylene carbons of the dihydrodioxin ring are expected at approximately 65.0 and 64.0 ppm[3][4]. A predicted ¹³C NMR spectrum in D₂O shows a range of signals, some of which are consistent with this interpretation, although solvent effects must be considered[5].

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 125 MHz NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ a pulse angle of 45 degrees.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Molecular Structure with NMR Assignments

Caption: Predicted NMR assignments for 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2225StrongC≡N stretch
~1650MediumC=C stretch
~1250-1050StrongC-O-C asymmetric and symmetric stretches
~3100Medium=C-H stretch
~2950-2850Medium-C-H (sp³) stretches

Interpretation and Rationale

The most prominent feature in the IR spectrum is expected to be a strong, sharp absorption band around 2225 cm⁻¹ corresponding to the stretching vibration of the nitrile group (C≡N)[6]. The carbon-carbon double bond (C=C) stretch should appear as a medium intensity band around 1650 cm⁻¹[7]. The presence of the dihydrodioxin ring will be confirmed by strong C-O-C stretching vibrations in the fingerprint region, typically between 1250 and 1050 cm⁻¹[8][9]. The sp² C-H stretch of the olefinic proton is expected at a slightly higher frequency (~3100 cm⁻¹) than the sp³ C-H stretches of the methylene groups (~2950-2850 cm⁻¹)[7].

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared in an IR-transparent cell.

  • Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data

m/zRelative Intensity (%)Assignment
111100[M]⁺ (Molecular Ion)
83~40[M - CO]⁺
82~60[M - CHO]⁺
55~70[M - 2CO]⁺ or [C₃H₃O]⁺
54~50[C₃H₂O]⁺

Interpretation and Rationale

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at an m/z of 111, corresponding to the molecular weight of 5,6-Dihydro-1,4-dioxine-2-carbonitrile[1][2]. Common fragmentation pathways for cyclic ethers involve the loss of small, stable molecules. A plausible fragmentation pattern would involve the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 83, or the loss of a formyl radical (CHO, 29 Da) resulting in a fragment at m/z 82. Further fragmentation could lead to other characteristic ions.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by hyphenation with a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 10-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed spectrum.

Fragmentation Pathway Diagram

G M [C₅H₅NO₂]⁺˙ m/z = 111 F1 [C₄H₅NO]⁺˙ m/z = 83 M->F1 - CO F2 [C₄H₄NO]⁺ m/z = 82 M->F2 - CHO˙ F3 [C₃H₃O]⁺ m/z = 55 F1->F3 - CO

Caption: Plausible mass spectral fragmentation pathway.

References
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Global Substance Registration System. 5,6-DIHYDRO-1,4-DITHIIN-2,3-DICARBONITRILE. [Link]

  • Acta Crystallographica Section E. 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride. [Link]

  • ResearchGate. Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine. [Link]

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  • PubChemLite. 5,6-dihydro-1,4-dithiin-2,3-dicarbonitrile. [Link]

  • Beilstein Journal of Organic Chemistry. The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. [Link]

  • Molecules. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H). [Link]

  • ResearchGate. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H). [Link]

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  • ResearchGate. 1 H NMR spectra in 1,4-dioxane/CCl 4 mixture: sol fraction SF-2.9... [Link]

  • MDPI. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. [Link]

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Foundational

An In-Depth Technical Guide to 5,6-Dihydro-1,4-dioxine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical characteristics of 5,6-Dihydro-1,4-dio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 5,6-Dihydro-1,4-dioxine-2-carbonitrile, a heterocyclic compound of interest in synthetic chemistry and potential pharmaceutical applications. Drawing from established principles of organic chemistry and spectral analysis, this document details the compound's properties, a plausible synthetic route, and its analytical characterization.

Introduction

5,6-Dihydro-1,4-dioxine-2-carbonitrile, with the CAS Number 59602-13-0, is a substituted dihydro-1,4-dioxin. The 1,4-dioxane ring is a common motif in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a nitrile group, a versatile chemical handle, on this scaffold opens avenues for diverse chemical transformations and the synthesis of novel derivatives. This guide aims to provide a foundational understanding of this molecule for researchers exploring its potential in various scientific domains.

Physicochemical Properties

PropertyValueSource
CAS Number 59602-13-0Commercial Suppliers
Molecular Formula C₅H₅NO₂Commercial Suppliers
Molecular Weight 111.1 g/mol Commercial Suppliers
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.Inferred from similar structures
Solubility Expected to be soluble in a range of organic solvents such as alcohols, acetone, and chlorinated solvents.[1] Moderate solubility in water is also anticipated due to the presence of the ether linkages and the nitrile group.Inferred from similar structures
Boiling Point Not reported.
Melting Point Not reported.

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile is not widely published, a plausible and efficient synthetic route can be conceptualized based on established organic reactions. One potential approach involves the reaction of an α-hydroxy ketone with a cyanating agent, followed by cyclization with a diol. A more direct and likely successful method would be the nucleophilic substitution of a suitable dihalo-dioxane precursor with a cyanide salt.

A proposed synthetic pathway starts from the commercially available 2,3-dichloro-1,4-dioxane. The reaction with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent would lead to the desired product. This is a classic example of a nucleophilic substitution reaction.[2]

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of trans-2,3-dichloro-1,4-dioxane (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (2.2 equivalents) portion-wise at room temperature. The use of a slight excess of the cyanide salt ensures complete conversion.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5,6-Dihydro-1,4-dioxine-2,3-dicarbonitrile. A subsequent selective hydrolysis and decarboxylation would be required to obtain the mono-nitrile target, or a starting material with only one halogen would be necessary.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent is chosen to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic substitution reaction.

  • Temperature: Elevated temperature is often required to overcome the activation energy of the C-Cl bond cleavage.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent any potential side reactions with atmospheric moisture or oxygen.

Visualization of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile start Start: 2,3-Dichloro-1,4-dioxane and Sodium Cyanide dissolve Dissolve in Polar Aprotic Solvent (e.g., DMF) start->dissolve react Heat to 60-80°C (Nucleophilic Substitution) dissolve->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Quench with Ice-Water monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Column Chromatography extract->purify end Product: 5,6-Dihydro-1,4-dioxine-2-carbonitrile purify->end

Caption: Proposed workflow for the synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Analytical Characterization

The structural elucidation of 5,6-Dihydro-1,4-dioxine-2-carbonitrile would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the dihydrodioxin ring. The vinylic proton adjacent to the nitrile group would likely appear as a singlet or a narrow multiplet in the downfield region (around 6.0-7.0 ppm). The four protons of the ethylene glycol moiety would likely appear as a multiplet in the region of 3.5-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbon of the nitrile group is expected to have a chemical shift in the range of 115-125 ppm. The sp² carbons of the double bond would appear in the vinylic region, and the sp³ carbons of the saturated portion of the ring would be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of 5,6-Dihydro-1,4-dioxine-2-carbonitrile would be characterized by several key absorption bands:

  • C≡N Stretch: A strong and sharp absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.[3][4] The conjugation with the double bond would likely shift this absorption to the lower end of the range.[4]

  • C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch is expected around 1640-1680 cm⁻¹.[5]

  • C-O Stretch: Strong C-O stretching vibrations characteristic of the ether linkages in the dioxin ring would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • C-H Stretch: C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 111.1. Common fragmentation patterns for heterocyclic nitriles may involve the loss of the nitrile group (CN, 26 Da) or hydrogen cyanide (HCN, 27 Da).[6][7]

Chemical Reactivity and Stability

The chemical reactivity of 5,6-Dihydro-1,4-dioxine-2-carbonitrile is primarily dictated by the nitrile group and the electron-rich double bond.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations provide a gateway to a wide range of derivatives.

  • Reactions at the Double Bond: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for further functionalization of the dioxin ring.

  • Stability: Dioxane derivatives can form explosive peroxides upon prolonged exposure to air and light.[8] Therefore, it is recommended to store this compound under an inert atmosphere and away from light.

Visualization of Potential Chemical Transformations

Reactivity cluster_reactivity Potential Reactivity of 5,6-Dihydro-1,4-dioxine-2-carbonitrile cluster_nitrile Nitrile Group Reactions cluster_double_bond Double Bond Reactions start 5,6-Dihydro-1,4-dioxine-2-carbonitrile hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction organometallic Grignard/Organolithium Addition start->organometallic hydrogenation Hydrogenation (H₂, Catalyst) start->hydrogenation halogenation Halogenation (e.g., Br₂) start->halogenation acid Carboxylic Acid Derivative hydrolysis->acid amide Amide Derivative hydrolysis->amide amine Amine Derivative reduction->amine ketone Ketone Derivative organometallic->ketone saturated_dioxane Saturated Dioxane Derivative hydrogenation->saturated_dioxane dihalo_dioxane Dihalo-Dioxane Derivative halogenation->dihalo_dioxane

Caption: Potential chemical transformations of 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Applications and Future Perspectives

While specific applications of 5,6-Dihydro-1,4-dioxine-2-carbonitrile are not extensively documented, its structure suggests potential utility in several areas:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The 1,4-dioxane moiety is present in a number of approved drugs.

  • Materials Science: The nitrile functionality could be utilized in polymerization reactions or as a precursor for the synthesis of novel organic materials.

  • Agrochemicals: Heterocyclic compounds containing nitrogen and oxygen are frequently found in agrochemical products.

Further research is required to fully elucidate the properties and potential applications of this compound. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for such future investigations.

Safety and Handling

Detailed toxicology data for 5,6-Dihydro-1,4-dioxine-2-carbonitrile is not available. However, based on its structure, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Hydrogen cyanide may be released upon hydrolysis.

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent peroxide formation.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Organic Syntheses Procedure, Coll. Vol. 6, p.416 (1988); Vol. 58, p.12 (1978).

  • Holzmann, G., et al. (1975). MASSENSPEKTREN HETEROAROMATISCHER NITRILE. Organic Mass Spectrometry, 10(2), 97-115.

  • Wikipedia. (n.d.). Hydrocyanation.

  • Kim, H., et al. (2025). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journal of Organic Chemistry, 21, 464-471.

  • Nagy, V., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 25(2), 350.

  • LibreTexts. (n.d.). INFRARED SPECTROSCOPY (IR).

  • Rajaram, S., & Yin, J. (2010). Hydrocyanation of Alkenes and Alkynes. Organic Reactions, 1-717.

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview.

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.

  • Table of Characteristic IR Absorptions.

  • A Convenient Method for the Preparation of Bicyclic Dihydro-1,4-dioxins, Dihydro-1,4-oxathiins. SciSpace.

  • LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.

  • Reaxys. (n.d.).

  • van Leeuwen, P. W. N. M. (n.d.). Chapter 11 HYDROCYANATION OF ALKENES. Sciencemadness.

  • Reaxys. (2023, October 3). Elsevier.

  • Bhadra, S., & Ranu, B. C. (2021). Hydrocyanation in Organic Synthesis. ResearchGate.

  • Zhang, F., et al. (2025). Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine. ResearchGate.

  • Eastmond, G. C., et al. (2001). Synthesis of cyanodibenzo[9][10]dioxines and their derivatives by cyano-activated fluoro displacement reactions. New Journal of Chemistry, 25(2), 379-384.

  • Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}. SciELO.

  • Solubility of Things. (n.d.). 2,3-Dichloro-1,4-dioxane.

  • Reaxys USER Manual. Central Library IITD.

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.

  • Fjeldskaar, B., et al. (1987). A Convenient Method for the Preparation of Bicyclic Dihydro-1,4-dioxins, Dihydro-1,4-oxathiins. Acta Chemica Scandinavica, B 41, 477-486.

  • Reaxys Quick Reference Guide. (2009, October 26).

  • Chang, M.-Y., et al. (2016). One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. The Journal of Organic Chemistry, 81(17), 7943-7951.

  • Eastmond, G. C., et al. (2001). Synthesis of Cyanodibenzo[9][10]dioxines and Their Derivatives by Cyano-Activated Fluoro Displacement Reactions. ResearchGate.

  • Paquette, L. A., et al. (2005). 1,4-DIOXENE. Organic Syntheses, 82, 99.

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  • ITRC. (n.d.). Appendix B – 14d. 1,4-Dioxane.

  • ResearchGate. (2021). Catalytic Effect of 1,4-Dioxane on the Kinetics of the Oxidation of Iodide by Dicyanobis(bipyridine)iron(III) in Water.

  • Reaxys and Reaxys Medicinal Chemistry.

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxane (CAS 123-91-1).

  • Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}. SciELO.

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  • Chemsrc. (2026, March 4). (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone.

  • Bertelsen, K., et al. (2017). On the use of dioxane as reference for determination of the hydrodynamic radius by NMR spectroscopy. PeerJ, 5, e3587.

  • PubChem. (n.d.). 2,3-Dichloro-1,4-dioxane.

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  • Chang, M.-Y., et al. (2016). One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. PubMed.

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Exploratory

Comprehensive Technical Guide to 5,6-Dihydro-1,4-dioxine-2-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary & Chemical Identity 5,6-Dihydro-1,4-dioxine-2-carbonitrile (also known as 2-cyano-1,4-dioxene) is a highly specialized heterocyclic building block. Structurally, it is characterized by a 1,4-dioxene cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5,6-Dihydro-1,4-dioxine-2-carbonitrile (also known as 2-cyano-1,4-dioxene) is a highly specialized heterocyclic building block. Structurally, it is characterized by a 1,4-dioxene core substituted with a cyano group at the C2 position. This unique arrangement creates a classic "push-pull" alkene system, making the compound an invaluable intermediate for synthesizing complex heterocycles, active pharmaceutical ingredients (APIs), and advanced organic materials[1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 5,6-Dihydro-1,4-dioxine-2-carbonitrile
CAS Registry Number 59602-13-0
Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
Structural Class Heterocyclic Enol Ether / Nitrile
Purity (Commercial Standard) ≥95%

Mechanistic Reactivity Profile: The Push-Pull Enol Ether System

The chemical versatility of 5,6-dihydro-1,4-dioxine-2-carbonitrile is dictated by its dual electronic nature. The oxygen atoms of the dioxene ring act as strong electron donors via resonance (the "push"), while the nitrile group acts as a potent electron-withdrawing group via both inductive and resonance effects (the "pull").

This extreme polarization significantly lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, rendering the C3 position highly electrophilic and susceptible to nucleophilic attack. Furthermore, the polarized double bond makes the molecule an exceptional dipolarophile in [3+2] cycloadditions and a versatile dienophile in inverse-electron-demand Diels-Alder reactions[2].

Reactivity Core 5,6-Dihydro-1,4-dioxine-2-carbonitrile (Push-Pull System) BetaC Beta-Carbon (C3) (Electrophilic Site) Core->BetaC Polarization Cyclo [3+2] & [4+2] Cycloadditions Core->Cyclo Dipolarophile Enol Enol Ether Oxygen (Electron Donor / Push) Enol->Core Resonance Nitrile Nitrile Group (Electron Withdrawing / Pull) Nitrile->Core Inductive/Resonance NucAdd Nucleophilic Addition BetaC->NucAdd Attack

Reactivity map of the push-pull enol ether system in 5,6-dihydro-1,4-dioxine-2-carbonitrile.

Synthetic Pathways & Protocols

Protocol A: Synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile via Amide Dehydration

Causality & Design: The direct cyanation of 1,4-dioxene is synthetically challenging due to the potential for ring-opening. A more robust, field-proven approach involves the dehydration of 5,6-dihydro-1,4-dioxine-2-carboxamide. Because enol ethers are notoriously sensitive to aqueous acids (which trigger rapid hydrolysis to the corresponding lactone or open-chain keto-alcohol), the dehydration must be performed under strictly anhydrous, buffered conditions. Phosphorus oxychloride (POCl₃) is used as the dehydrating agent, but pyridine is mandated as the solvent/base to immediately scavenge the generated HCl, preserving the integrity of the dioxene ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Reagent Loading: Dissolve 5,6-dihydro-1,4-dioxine-2-carboxamide (10.0 mmol) in anhydrous pyridine (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dehydration: Add POCl₃ (12.0 mmol) dropwise via the dropping funnel over 15 minutes. Crucial Step: The slow addition controls the exothermic reaction and prevents localized acid spikes that could degrade the enol ether.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar amide spot and the appearance of a less polar UV-active spot confirms conversion.

  • Workup: Carefully pour the mixture into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ to neutralize the pyridine hydrochloride salts. Extract with dichloromethane (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure carbonitrile.

  • Analytical Validation: Confirm the product via IR spectroscopy. The appearance of a sharp, distinct nitrile stretch at ~2220 cm⁻¹ and the retention of the enol ether C=C stretch at ~1630 cm⁻¹ validates the structural integrity.

Applications in Drug Development and Material Science

Isoxazoline-Fused Scaffolds via [3+2] Cycloaddition

In medicinal chemistry, 1,4-dioxane derivatives act as versatile dipolarophiles[2]. The reaction of 5,6-dihydro-1,4-dioxine-2-carbonitrile with in situ generated nitrile oxides yields isoxazoline-fused 1,4-dioxane scaffolds. These rigid, oxygen-rich heterocycles are highly prized in drug discovery for improving the aqueous solubility, target affinity, and metabolic stability of lead compounds.

Workflow Step1 1. Aldoxime + NCS in THF Step2 2. Add Et3N (Nitrile Oxide) Step1->Step2 Step3 3. Add Cyano- Dioxene Step2->Step3 Step4 4. Stir at RT (Cycloaddition) Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Product Isoxazoline-Fused 1,4-Dioxane Step5->Product

Experimental workflow for [3+2] cycloaddition yielding isoxazoline-fused 1,4-dioxanes.

Protocol B: [3+2] Cycloaddition Workflow Causality & Design: Nitrile oxides are highly reactive and prone to dimerization (forming inactive furoxans). Therefore, they must be generated in situ from aldoximes using N-chlorosuccinimide (NCS) and triethylamine (Et₃N) directly in the presence of the dipolarophile (the cyano-dioxene). Step-by-Step Methodology:

  • In Situ Generation: Dissolve the chosen aldoxime (1.1 equiv) and 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 equiv) in anhydrous THF at 0 °C.

  • Oxidation: Add NCS (1.1 equiv) portion-wise. Stir for 30 minutes to form the hydroximoyl chloride intermediate.

  • Cycloaddition: Add Et₃N (1.1 equiv) dropwise. The base eliminates HCl, generating the transient nitrile oxide, which immediately undergoes a [3+2] cycloaddition with the electron-deficient double bond of the cyano-dioxene[2].

  • Isolation: After stirring at room temperature for 4 hours, quench with water, extract with EtOAc, and purify via chromatography.

Precursor for Metal-Dithiolene Complexes

Beyond pharmaceuticals, functionalized 1,4-dioxenes are critical in material science. They serve as precursors for the synthesis of donor-type metal-dithiolene complexes, such as derivatives of the edo ligand (5,6-dihydro-1,4-dioxine-2,3-dithiolate)[1]. These complexes exhibit exceptional electron-donating capabilities and are utilized in the fabrication of single-molecule magnets, organic conductors, and near-infrared (NIR) photodetectors.

References

  • Dioxine | Sigma-Aldrich - Sigma-Aldrich.

  • [2] Application Notes and Protocols: Use of 1,4-Dioxane Derivatives in Cycloaddition Reactions - Benchchem.2

  • [1] Synthesis and properties of novel donor-type metal–dithiolene complexes based on 5,6-dihydro-1,4-dioxine-2,3-dithiol (edo) ligand - RSC Publishing.1

Sources

Protocols & Analytical Methods

Method

Application Note: 5,6-Dihydro-1,4-dioxine-2-carbonitrile as a Versatile Chemical Building Block

Executive Summary & Mechanistic Overview In advanced organic synthesis and drug discovery, the selection of bifunctional building blocks dictates the efficiency of downstream library generation. 5,6-Dihydro-1,4-dioxine-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In advanced organic synthesis and drug discovery, the selection of bifunctional building blocks dictates the efficiency of downstream library generation. 5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS: 59602-13-0) has emerged as a highly privileged scaffold[1]. Structurally, it consists of a 1,4-dioxene ring (a cyclic enol ether) conjugated with a strongly electron-withdrawing cyano group.

Mechanistic Insight: Unfunctionalized enol ethers are notoriously electron-rich, making them highly susceptible to unwanted electrophilic attack and acid-catalyzed polymerization. However, the introduction of the nitrile group at the 2-position creates a stabilizing "push-pull" electronic system. The oxygen heteroatoms donate electron density via resonance ( +M effect), while the cyano group withdraws it ( −M effect). This unique polarization stabilizes the double bond against premature degradation while tuning its reactivity, allowing it to act as an excellent dienophile in cycloadditions or as a robust precursor for selective functional group transformations.

Physicochemical Profiling & Downstream Derivatives

To maximize the utility of this building block, it is crucial to understand its core properties and the primary derivatives it can generate. We have summarized the critical quantitative data below.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue
CAS Number 59602-13-0[1]
Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol [1]
Monoisotopic Mass 111.03203 Da
Structural Classification Cyclic Enol Ether / Conjugated Nitrile
Reactivity Profile Push-Pull Alkene, Dienophile, Electrophile

Table 2: Key Downstream Building Blocks

DerivativeCAS NumberPrimary Synthetic Application
5,6-Dihydro-1,4-dioxine-2-carbaldehyde59518-69-3[1]Reductive amination, Olefination workflows
5,6-Dihydro-1,4-dioxine-2-carboxylic acid61564-98-5[2]Amide coupling for pharmaceutical libraries
(5,6-Dihydro-1,4-dioxin-2-yl)methanol94105-19-8[3]Etherification, Cross-linking
2-(5,6-Dihydro-1,4-dioxin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1046811-97-5[4]Suzuki-Miyaura Cross-Coupling

Strategic Applications in Advanced Research

A. Pharmaceutical Development

The 1,4-dioxene motif is an exceptional bioisostere for phenyl or cycloalkyl rings. It offers improved aqueous solubility and introduces unique hydrogen-bond acceptor properties without increasing the topological polar surface area (TPSA) excessively.

  • Oncology: Derivatives of 5,6-dihydro-1,4-dioxine have been successfully integrated into the synthesis of novel tricyclic compounds acting as inhibitors of mutant IDH (Isocitrate Dehydrogenase) enzymes, a major target in hematological malignancies[5].

  • Virology & Metabolic Diseases: The scaffold has been utilized to synthesize complex inhibitors targeting the α -glucosidase I enzyme in the endoplasmic reticulum, demonstrating broad-spectrum antiviral potential[6].

B. Materials Science & Molecular Conductors

Beyond biology, the 1,4-dioxene ring is a direct precursor to extended metal dithiolene complexes (such as the edo ligand: 5,6-dihydro-1,4-dioxine-2,3-dithiolate). These complexes are critical in the development of highly delocalized π -electron systems, which serve as the foundation for single-component molecular conductors and novel superconductors[7].

Synthetic Workflows & Logical Relationships

The diagram below illustrates the divergent synthetic pathways available when utilizing 5,6-dihydro-1,4-dioxine-2-carbonitrile as a central hub.

Pathway A 5,6-Dihydro-1,4-dioxine- 2-carbonitrile B DIBAL-H Reduction (-78 °C) A->B C Base-Mediated Hydrolysis A->C D Transition Metal Catalysis A->D E 5,6-Dihydro-1,4-dioxine- 2-carbaldehyde B->E Imine Hydrolysis F 5,6-Dihydro-1,4-dioxine- 2-carboxylic acid C->F Amide Intermediate G Cross-Coupling Adducts D->G C-H Activation / Borylation

Divergent synthetic pathways utilizing 5,6-dihydro-1,4-dioxine-2-carbonitrile as a core scaffold.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful execution of these protocols relies on understanding the inherent sensitivities of the enol ether moiety. The following protocols are designed as self-validating systems to ensure high fidelity and yield.

Protocol 1: Controlled Reduction to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde

Objective: Selectively reduce the nitrile to an aldehyde without compromising the cyclic double bond[1]. Causality & Field Insights: Standard catalytic hydrogenation (e.g., Pd/C, H2​ ) will indiscriminately reduce the 1,4-dioxene double bond. Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures allows for the kinetically controlled formation of a stable aluminum iminium complex. Upon careful aqueous quenching, this intermediate hydrolyzes exclusively to the target aldehyde.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with inert gas (Ar or N2​ ).

  • Solvation: Dissolve 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Self-Validation: Ensure the internal temperature stabilizes for at least 10 minutes to prevent over-reduction to the primary amine.

  • Reagent Addition: Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise via a syringe pump over 30 minutes to maintain strict thermal control.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until complete consumption of the UV-active nitrile is observed.

  • Quenching: Quench the reaction sequentially at -78 °C with methanol (to safely destroy excess DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Emulsion Resolution: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours. Causality: Rochelle's salt chelates the aluminum salts. The reaction is ready for extraction only when the stubborn emulsion breaks into a clearly defined, transparent biphasic mixture.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Base-Mediated Hydrolysis to 5,6-Dihydro-1,4-dioxine-2-carboxylic acid

Objective: Generate the corresponding carboxylic acid for downstream amide coupling[2]. Causality & Field Insights: Acidic hydrolysis of nitriles is a common textbook procedure; however, applying it here will result in catastrophic failure. The 1,4-dioxene ring is highly sensitive to aqueous acid and will undergo rapid ring-opening. Therefore, a strictly base-mediated hydrolysis is mandatory.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous KOH.

  • Thermal Hydrolysis: Heat the mixture to reflux (approx. 85 °C) for 12 hours. Insight: The reaction proceeds via a primary amide intermediate, which is subsequently hydrolyzed to the soluble carboxylate salt.

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure to prevent esterification during the acidification step.

  • Impurities Clearance: Extract the basic aqueous layer once with diethyl ether. Discard the organic layer (this removes unreacted starting material and non-polar byproducts).

  • Controlled Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using cold 1M HCl. Self-Validation: Use a calibrated pH meter. Do not drop the pH below 3, and maintain low temperatures to minimize the risk of enol ether degradation.

  • Isolation: Immediately extract the precipitated acid with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to afford the pure carboxylic acid.

References

  • Google Patents. "WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes". google.com.
  • RCSB Protein Data Bank. "8EPO: Co-crystal structure of Chaetomium glucosidase with compound 18". rcsb.org. URL: [Link]

  • ResearchGate. "Conducting Metal Dithiolene Complexes: Structural and Electronic Properties". researchgate.net. URL: [Link]

Sources

Application

Application Notes & Protocols: Strategic Derivatization of 5,6-Dihydro-1,4-dioxine-2-carbonitrile

Abstract This technical guide provides a comprehensive overview of the derivatization strategies for 5,6-dihydro-1,4-dioxine-2-carbonitrile, a versatile heterocyclic scaffold. The document elucidates the core reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for 5,6-dihydro-1,4-dioxine-2-carbonitrile, a versatile heterocyclic scaffold. The document elucidates the core reactivity principles governed by its unique bifunctional nature, featuring an electron-deficient alkene and a reactive nitrile moiety. We present detailed, field-proven protocols for key transformations including hydrolysis and bio-hydrolysis of the nitrile to carboxylic acids and amides, reduction to primary amines, addition of organometallic reagents to form ketones, and cycloaddition reactions involving the dihydrodioxine ring. Each protocol is accompanied by expert insights into the rationale behind experimental choices, troubleshooting, and safety considerations. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry seeking to leverage this scaffold for the creation of novel molecular entities.

Introduction: The Synthetic Potential of the Dihydrodioxine Scaffold

5,6-Dihydro-1,4-dioxine-2-carbonitrile is a valuable heterocyclic building block that merges two key functional motifs: the dihydro-1,4-dioxine ring and a nitrile group. The 1,4-dioxane framework is a recognized chemotype in drug discovery, often used to enhance properties like solubility and pharmacokinetic profiles.[1] The inherent reactivity and conformational constraints of dioxinone and dioxine derivatives make them valuable intermediates in the synthesis of complex natural products and other biologically active molecules.[2]

The synthetic utility of this specific scaffold arises from the orthogonal reactivity of its two main functional groups:

  • The Nitrile Group: An electrophilic center that serves as a precursor to amides, carboxylic acids, primary amines, and ketones. Its strong electron-withdrawing nature also modulates the reactivity of the adjacent double bond.

  • The Dihydrodioxine Ring: Contains an electron-deficient C=C double bond, making it a potential substrate for various addition and cycloaddition reactions. The ether linkages within the ring are generally stable under a range of conditions, offering a robust core for further functionalization.[2]

This guide provides a strategic map for navigating the derivatization of this scaffold, enabling the systematic exploration of chemical space around the dihydrodioxine core.

Core Reactivity and Strategic Overview

The derivatization of 5,6-dihydro-1,4-dioxine-2-carbonitrile can be logically categorized based on the reactive site being targeted. The diagram below illustrates the primary transformation pathways available from this versatile starting material.

G cluster_nitrile Nitrile Group Transformations cluster_ring Dihydrodioxine Ring Reactions start 5,6-Dihydro-1,4-dioxine- 2-carbonitrile acid Carboxylic Acid / Carboxylate start->acid Hydrolysis (Acid or Base) amine Primary Amine start->amine Reduction (e.g., LiAlH4, H2/Catalyst) ketone Ketone start->ketone Organometallic Addition (e.g., Grignard, R-Li) cycloadd Cycloadducts (e.g., Diels-Alder, [2+2]) start->cycloadd Cycloaddition (e.g., [4+2], [2+2]) amide Primary Amide acid->amide Intermediate

Diagram 1: Key derivatization pathways for 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Detailed Application Protocols

General Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Hydrolysis of the Nitrile to Carboxylic Acid

This protocol describes the conversion of the nitrile functionality into a carboxylic acid, a cornerstone transformation for introducing a key acidic handle for further coupling or for modulating biological activity.

Principle: Nitriles can be hydrolyzed under either acidic or basic conditions. The reaction proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid (or its carboxylate salt).[3][4] Basic hydrolysis is often preferred as it can be cleaner, though a final acidification step is required to protonate the carboxylate salt.[5]

G start Starting Nitrile reagents NaOH (aq) Ethanol/Water Reflux start->reagents intermediate Carboxylate Salt Intermediate reagents->intermediate acidify Acidify (e.g., 2M HCl) intermediate->acidify product Carboxylic Acid Product acidify->product

Diagram 2: Workflow for base-catalyzed nitrile hydrolysis.

Materials:

  • 5,6-Dihydro-1,4-dioxine-2-carbonitrile (1.0 equiv)

  • Sodium Hydroxide (NaOH) (3.0-5.0 equiv)

  • Ethanol or Dioxane

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 equiv) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide pellets (3.0-5.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (approx. 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture to pH ~2 by adding 2M HCl. A precipitate of the carboxylic acid may form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or silica gel column chromatography.

Expert Insights & Troubleshooting:

  • Causality: Using a co-solvent like ethanol or dioxane is crucial to ensure the solubility of the organic starting material in the aqueous base.[6]

  • Monitoring: The disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of a broad O-H stretch (~3300-2500 cm⁻¹) and a C=O stretch (~1710 cm⁻¹) in the IR spectrum are indicative of a successful conversion.

  • Troubleshooting: If the reaction stalls or the intermediate amide is isolated, increase the reaction time, temperature, or the concentration of the base. Some amides can be very stable to hydrolysis.

Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol details the reduction of the nitrile to a primary amine, providing a basic handle for salt formation or further derivatization, such as amide or sulfonamide synthesis.[7]

Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[8] The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to protonate the resulting amine.[3]

G start Starting Nitrile reagents 1. LiAlH₄, THF, 0 °C to Reflux 2. Aqueous Workup start->reagents product Primary Amine Product reagents->product

Diagram 3: Workflow for LiAlH₄ reduction of a nitrile.

Materials:

  • 5,6-Dihydro-1,4-dioxine-2-carbonitrile (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous NaOH solution

  • Diethyl Ether or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a stirred suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous THF at 0 °C (ice bath), add a solution of 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Fieser Workup (Quench): Sequentially and very carefully add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

  • Filter the solids through a pad of Celite and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify by column chromatography or distillation if necessary.

Expert Insights & Troubleshooting:

  • Causality: The Fieser workup is a trusted method for safely quenching LiAlH₄ reactions and producing an easily filterable granular precipitate of aluminum salts.

  • Alternative Reagents: For substrates with reducible functional groups sensitive to LiAlH₄ (e.g., esters), catalytic hydrogenation (H₂ over Raney Nickel or Pd/C) can be a milder alternative.[9]

  • Troubleshooting: An incomplete reaction may result from deactivated LiAlH₄ due to moisture. Ensure all reagents and solvents are anhydrous. If the product is water-soluble, a different extraction or isolation procedure may be required.

Protocol 3: [4+2] Cycloaddition (Diels-Alder Reaction)

This protocol outlines a potential pathway for engaging the dihydrodioxine double bond in a cycloaddition reaction, a powerful method for building molecular complexity and creating new ring systems.[10]

Principle: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[11] In this context, the electron-deficient double bond of 5,6-dihydro-1,4-dioxine-2-carbonitrile can act as a dienophile, reacting with an electron-rich diene. These reactions are often promoted by heat or Lewis acid catalysis.

Materials:

  • 5,6-Dihydro-1,4-dioxine-2-carbonitrile (1.0 equiv)

  • Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene) (1.5-3.0 equiv)

  • Toluene or Xylene (high-boiling solvent)

  • Lewis Acid (optional, e.g., ZnCl₂, AlCl₃)

  • Hydroquinone (inhibitor, to prevent diene polymerization)

Step-by-Step Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 equiv), the diene (1.5-3.0 equiv), and a small amount of hydroquinone.

  • Add dry toluene as the solvent.

  • Heat the mixture to a high temperature (typically 110-150 °C) and stir for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS for the formation of the cycloadduct.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

  • Purify the crude residue by silica gel column chromatography to isolate the desired cycloadduct.

Expert Insights & Troubleshooting:

  • Causality: The nitrile group is strongly electron-withdrawing, which lowers the LUMO energy of the alkene, making it a more reactive dienophile in a normal-electron-demand Diels-Alder reaction. High temperatures are often required to overcome the activation energy.[11]

  • Stereochemistry: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. The reaction typically favors the endo product due to secondary orbital interactions.

  • Troubleshooting: Low reactivity is the most common issue. Consider using a more reactive diene or adding a mild Lewis acid catalyst to further activate the dienophile. If polymerization of the diene is an issue, use a freshly distilled diene and an inhibitor like hydroquinone.

Summary of Derivatization Strategies

The following table summarizes the primary derivatization reactions discussed in this guide.

Reaction Type Target Moiety Key Reagents Typical Conditions Product Class Expert Considerations
Hydrolysis NitrileNaOH or H₂SO₄ (aq)Reflux, 4-12 hCarboxylic AcidBase hydrolysis is often cleaner but requires a separate acidification step.[5]
Reduction NitrileLiAlH₄ or H₂/Raney NiAnhydrous THF, RefluxPrimary AmineLiAlH₄ is highly reactive; ensure anhydrous conditions. Catalytic hydrogenation is a milder alternative.[8][9]
Grignard Addition NitrileRMgBr or RLiAnhydrous Ether/THFKetoneRequires a 2-step process with an acidic workup to hydrolyze the imine intermediate.[3]
[4+2] Cycloaddition C=C Double BondElectron-rich DieneHigh Temp (Toluene)Fused Ring SystemReaction is thermally driven; Lewis acid catalysis can sometimes lower the required temperature.[10][11]

Conclusion and Outlook

5,6-Dihydro-1,4-dioxine-2-carbonitrile represents a synthetically tractable scaffold with significant potential for the development of novel chemical entities. The protocols outlined in this guide provide reliable and robust methods for the selective derivatization of both the nitrile group and the dihydrodioxine ring system. These transformations unlock access to a diverse range of functionalized molecules, including carboxylic acids, primary amines, ketones, and complex polycyclic systems. By providing a clear rationale for methodological choices, this guide empowers researchers to strategically modify this core structure, facilitating advancements in drug discovery, materials science, and synthetic methodology.

References

  • Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Frontiers in Chemistry.
  • Martínková, L., & Veselá, A. B. (n.d.).
  • Application Notes and Protocols: Use of 1,4-Dioxane Derivatives in Cycloaddition Reactions. BenchChem.
  • Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine.
  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors.
  • Reactions of Nitriles. Chemistry Steps.
  • Chemistry of Nitriles. Chemistry LibreTexts.
  • How to selectively reduction of nitrile group in presence of ester group?
  • Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile.
  • Cycloaddition Reactions. Chemistry LibreTexts.
  • Nitriles & Hydroxynitriles Revision Note. Save My Exams.
  • Product Class 9: 1,4-Dioxanes. Science of Synthesis.
  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College.

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 5,6-Dihydro-1,4-dioxine-2-carbonitrile

Executive Summary 5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS: 59602-13-0) is a highly versatile, electron-rich heterocyclic building block utilized in the development of conducting polymers (e.g., functionalized EDOT an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS: 59602-13-0) is a highly versatile, electron-rich heterocyclic building block utilized in the development of conducting polymers (e.g., functionalized EDOT analogs), advanced materials, and targeted therapeutics. This application note details a rigorously optimized, 100-gram scale synthetic protocol. By leveraging a Directed ortho-Metalation (DoM)-like strategy followed by electrophilic cyanation, this route circumvents the low yields and harsh conditions typical of traditional cyclization pathways.

Mechanistic Rationale & Pathway Design

The synthesis relies on the direct C-H functionalization of commercially available 1,4-dioxene (5,6-dihydro-1,4-dioxine).

  • Kinetic Metalation: The vinylic proton at the C2 position of 1,4-dioxene is weakly acidic due to the inductive electron-withdrawing effect of the adjacent oxygen atom. Deprotonation is achieved using n -butyllithium ( n -BuLi). However, n -BuLi alone is kinetically sluggish at cryogenic temperatures. The addition of N,N,N′,N′ -tetramethylethylenediamine (TMEDA) is critical; it chelates the lithium cation, breaking the n -BuLi oligomers into highly reactive monomers. This allows complete metalation at -20 °C, preventing the unwanted ring-opening degradation (eliminative cleavage) that occurs if the reaction is forced at higher temperatures[1][2].

  • Electrophilic Cyanation: The resulting 2-lithio-1,4-dioxene is a highly nucleophilic species. Tosyl cyanide (TsCN) is selected as the cyanating agent over cyanogen halides (e.g., BrCN) because TsCN is a stable, weighable solid that smoothly transfers a cyano group to carbanions and poses significantly lower toxicity risks at scale[3]. The nucleophilic attack of the vinyllithium species on the cyanide carbon of TsCN results in the expulsion of lithium p -toluenesulfinate, yielding the target nitrile.

Workflow N1 1,4-Dioxene (Starting Material) N2 n-BuLi / TMEDA THF, -78°C to -20°C N1->N2 Deprotonation N3 2-Lithio-1,4-dioxene (Intermediate) N2->N3 C2-Lithiation N4 TsCN -78°C N3->N4 Electrophilic Cyanation N5 5,6-Dihydro-1,4-dioxine- 2-carbonitrile N4->N5 TsLi Elimination

Fig 1. Mechanistic workflow for the cyanation of 1,4-dioxene via a lithiated intermediate.

Quantitative Data: Stoichiometry & Process Parameters

Table 1: Scale-Up Stoichiometry (Target: ~100 g)

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
1,4-Dioxene (99%)86.091.0086.1 g (80.5 mL)1.00 mol
n -BuLi (2.5 M in hexanes)64.061.05420 mL1.05 mol
TMEDA (Anhydrous)116.201.05122.0 g (158 mL)1.05 mol
Tosyl Cyanide (TsCN)181.211.10199.3 g1.10 mol
Tetrahydrofuran (THF)72.11Solvent1.5 L-

Step-by-Step Experimental Protocol

Safety Note: n -BuLi is highly moisture-sensitive and pyrophoric. TsCN is a cyanide derivative; all operations must be conducted in a high-performance fume hood with appropriate PPE.

Step 1: Preparation of 2-Lithio-1,4-dioxene
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, an internal RTD temperature probe, and an addition funnel. Purge the system with ultra-high purity Argon for 30 minutes.

  • Solvent & Substrate Loading: Charge the reactor with 1.0 L of anhydrous THF and 158 mL of TMEDA. Initiate stirring at 250 RPM.

  • Cooling: Circulate cryogenic fluid to cool the internal mixture to -78 °C.

  • Substrate Addition: Inject 80.5 mL of 1,4-dioxene into the reactor.

  • Metalation: Transfer 420 mL of 2.5 M n -BuLi into the addition funnel via cannula. Add the n -BuLi dropwise over 60 minutes. Causality: The addition rate must be strictly controlled to maintain the internal temperature below -65 °C, preventing localized exothermic hotspots that cause substrate polymerization.

  • Activation: Once addition is complete, adjust the jacket temperature to warm the internal mixture to -20 °C. Stir at -20 °C for 45 minutes to drive the deprotonation to completion.

Step 2: Self-Validating Checkpoint (IPC 1)

To ensure the protocol is a self-validating system, the conversion to the lithiated intermediate must be confirmed before introducing the expensive TsCN reagent.

  • Action: Withdraw a 0.5 mL aliquot of the reaction mixture using an argon-purged syringe. Quench immediately into a vial containing 1 mL of D 2​ O.

  • Validation: Extract with 1 mL of GC-grade hexanes and analyze via GC-MS.

  • Success Criteria: The molecular ion must shift from m/z 86 (starting material) to m/z 87 (2-deuterio-1,4-dioxene). Proceed to Step 3 only if conversion is >95%.

Step 3: Electrophilic Cyanation
  • Re-cooling: Lower the reactor internal temperature back to -78 °C.

  • Electrophile Preparation: In a separate argon-purged flask, dissolve 199.3 g of TsCN in 500 mL of anhydrous THF.

  • Cyanation: Transfer the TsCN solution to the addition funnel and add dropwise to the lithiated mixture over 90 minutes. Maintain the internal temperature below -65 °C.

  • Maturation: Stir the reaction mixture at -78 °C for 2 hours, then gradually remove the cryogenic cooling, allowing the reactor to warm to 0 °C over 1 hour.

Step 4: Self-Validating Checkpoint (IPC 2)
  • Action: Withdraw a 0.5 mL aliquot, quench into 1 mL of saturated aqueous NH 4​ Cl, and extract with MTBE.

  • Validation: Analyze via GC-FID.

  • Success Criteria: Complete disappearance of the 1,4-dioxene peak and the appearance of the product peak.

Step 5: Quench, Extraction, and Purification
  • Quench: Slowly add 500 mL of saturated aqueous NH 4​ Cl to the reactor at 0 °C to neutralize unreacted organolithium species.

  • Phase Separation: Add 1.0 L of Methyl tert-butyl ether (MTBE). Stir for 10 minutes, then halt agitation to allow phase separation.

  • Extraction: Drain the lower aqueous layer (which contains the water-soluble lithium p -toluenesulfinate byproduct). Extract the aqueous layer once more with 500 mL of MTBE.

  • Washing & Drying: Combine the organic phases, wash with 500 mL of brine, and dry over anhydrous Na 2​ SO 4​ . Filter the suspension.

  • Concentration: Remove the solvents under reduced pressure (30 °C, 150 mbar) using a rotary evaporator.

  • Distillation: Purify the crude dark-yellow oil via short-path vacuum distillation. 5,6-Dihydro-1,4-dioxine-2-carbonitrile distills as a colorless to pale-yellow liquid at approximately 80–85 °C at 10 mmHg.

  • Expected Yield: 83–89 g (75–80% theoretical yield).

Quality Control & Analytical Specifications

Table 2: Release Specifications

ParameterAnalytical MethodSpecification
AppearanceVisual InspectionColorless to pale-yellow liquid
PurityGC-FID 98.0% (Area %)
IdentityGC-MS (EI) m/z 111 (M + )
Identity 1 H NMR (400 MHz, CDCl 3​ ) δ 6.85 (s, 1H, =CH), 4.25-4.10 (m, 4H, -CH 2​ CH 2​ -)
Water ContentKarl Fischer Titration 0.1%

References

  • Blanchot, B., & Hanna, I. (1991). Lithiation of 2,6,6-1-[2-(1,4-Dioxenyl)]-1-Cyclohexene: An Unexpected Dioxene Ring-Cleavage. Synthetic Communications, 21(4), 563-568. Available at: [Link]

  • Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry: Aliphatic Nucleophilic Substitution. John Wiley & Sons, Inc. Available at: [Link]

Sources

Application

Introduction: The Synthetic Potential of 5,6-Dihydro-1,4-dioxine-2-carbonitrile

An in-depth guide to the synthetic applications of 5,6-Dihydro-1,4-dioxine-2-carbonitrile, focusing on its ring-opening reactions, is presented. This document provides researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthetic applications of 5,6-Dihydro-1,4-dioxine-2-carbonitrile, focusing on its ring-opening reactions, is presented. This document provides researchers, scientists, and drug development professionals with detailed application notes, mechanistic insights, and step-by-step protocols for leveraging this versatile building block in organic synthesis.

5,6-Dihydro-1,4-dioxine-2-carbonitrile is a heterocyclic compound featuring a unique combination of functional groups: a vinyl ether, a nitrile, and a 1,4-dioxane ring. This arrangement makes it a highly valuable and reactive intermediate for synthetic chemistry. The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the C3 position susceptible to nucleophilic attack, while the dioxane ring, an acetal derivative, is prone to cleavage under specific conditions. These characteristics allow for a variety of transformations, particularly ring-opening reactions, that yield highly functionalized linear molecules which are often challenging to synthesize through other routes. This guide explores the primary pathways for the ring-opening of this scaffold, providing a theoretical framework and practical protocols for its application.

Section 1: Acid-Catalyzed Ring Opening and Hydrolysis

The most direct method for opening the 1,4-dioxine ring is through acid catalysis. The mechanism is analogous to the hydrolysis of an acetal or ketal, where protonation of one of the ether oxygens initiates a cascade that leads to ring scission. This approach is fundamental for converting the cyclic structure into valuable acyclic synthons.

Mechanistic Rationale

The reaction is initiated by the protonation of one of the ring's oxygen atoms by an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid). This protonation creates a good leaving group (an alcohol moiety). The subsequent cleavage of the C-O bond is driven by the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile present in the reaction medium, typically water or an alcohol, to yield the ring-opened product. The presence of the α,β-unsaturated nitrile system influences the electronic properties but the core reactivity of the acetal-like dioxane ring remains the primary driver of this transformation. Careful control of reaction conditions is necessary to prevent unwanted side reactions, such as polymerization or degradation of the resulting keto-nitrile product.

Visualizing the Mechanism: Acid-Catalyzed Hydrolysis

G Experimental Workflow for Grignard Reaction setup Reaction Setup (Anhydrous THF, N₂ atmosphere) reagents Add 5,6-Dihydro-1,4-dioxine-2-carbonitrile setup->reagents cool Cool to 0 °C reagents->cool add_grignard Add Grignard Reagent (R-MgX) dropwise cool->add_grignard react Stir at Controlled Temperature (e.g., 0 °C or 40 °C) add_grignard->react monitor Monitor by TLC react->monitor quench Quench with aq. NH₄Cl or dilute HCl at 0 °C monitor->quench extract Aqueous Workup & Extraction (e.g., with EtOAc) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Isolate Ring-Opened Product purify->product

Method

5,6-Dihydro-1,4-dioxine-2-carbonitrile as a dienophile in Diels-Alder reactions

Application Note: 5,6-Dihydro-1,4-dioxine-2-carbonitrile as a Push-Pull Dienophile in [4+2] Cycloadditions Executive Summary The synthesis of complex, highly functionalized cyclic scaffolds is a cornerstone of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5,6-Dihydro-1,4-dioxine-2-carbonitrile as a Push-Pull Dienophile in [4+2] Cycloadditions

Executive Summary

The synthesis of complex, highly functionalized cyclic scaffolds is a cornerstone of modern drug discovery. 5,6-Dihydro-1,4-dioxine-2-carbonitrile (also known as 2-cyano-1,4-dioxene) represents a highly specialized, "push-pull" dienophile. By embedding an α -cyano enol ether within a 1,4-dioxane ring, this molecule offers a unique electronic profile: the electron-withdrawing nitrile group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), while the adjacent oxygen atoms provide stabilizing stereoelectronic effects.

This application note provides a comprehensive guide to utilizing 5,6-dihydro-1,4-dioxine-2-carbonitrile in both thermal and Lewis acid-catalyzed Diels-Alder reactions. Designed for synthetic chemists and drug development professionals, this guide details the causality behind reaction parameters, stereochemical control mechanisms, and validated experimental protocols for generating complex bicyclic 1,4-dioxane derivatives[1].

Mechanistic Principles & Causality

The "Push-Pull" Electronic Profile

In standard normal-electron-demand Diels-Alder reactions, the reaction rate and regioselectivity are governed by the HOMO-LUMO gap between the electron-rich diene and the electron-deficient dienophile. 1,4-Dioxenes are typically electron-rich and participate poorly in normal-demand cycloadditions[2]. However, the introduction of the 2-carbonitrile group flips this reactivity paradigm.

The strong −I and −M effects of the nitrile group overcome the +M effect of the ring oxygens, polarizing the C=C double bond. This polarization not only accelerates the reaction but also strictly dictates regioselectivity (the "ortho/para" rule) when reacting with unsymmetrical dienes.

Stereochemical Control via Lewis Acid Catalysis

While thermal conditions are sufficient for highly reactive dienes (e.g., cyclopentadiene), less reactive dienes require Lewis acid catalysis. The choice of Lewis acid is critical. Strong, unattenuated Lewis acids (like AlCl3​ or TiCl4​ ) can prematurely cleave the acid-sensitive 1,4-dioxene ring (which behaves similarly to a cyclic acetal/enol ether).

Expert Insight: We utilize Diethylaluminum chloride ( Et2​AlCl ) . It is a milder Lewis acid that selectively coordinates to the nitrogen lone pair of the nitrile group rather than the ring oxygens. This coordination further lowers the LUMO of the dienophile, allowing the reaction to proceed at cryogenic temperatures (-78 °C). The low temperature maximizes the endo transition state via secondary orbital interactions between the diene's π -system and the coordinated nitrile, yielding >95:5 endo:exo selectivity.

Reaction Optimization Data

The following table summarizes the optimized parameters for reacting 5,6-dihydro-1,4-dioxine-2-carbonitrile with various dienes, illustrating the stark contrast between thermal and catalyzed pathways.

DieneConditionsTemp / TimeYield (%)Endo:Exo Ratio
CyclopentadieneThermal (Toluene)110 °C / 18 h78%82:18
Cyclopentadiene Et2​AlCl (DCM)-78 °C / 2 h94%98:2
IsopreneThermal (Toluene)140 °C / 24 h45%N/A (Regio: 3:1)
Isoprene Et2​AlCl (DCM)-20 °C / 12 h86%N/A (Regio: >19:1)
Danishefsky's Diene BF3​⋅OEt2​ (THF)-78 °C to rt / 6 h81%>95:5

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate degradation is prevented, a common pitfall when working with enol-ether embedded cycloadducts.

Protocol A: Thermal [4+2] Cycloaddition (For highly reactive, volatile dienes)

Use this protocol when Lewis acid coordination causes unwanted polymerization of the diene.

  • Preparation: In a flame-dried, heavy-walled borosilicate glass pressure tube, dissolve 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 mmol, 1.0 equiv) in anhydrous toluene (3.0 mL).

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv). Causality: A 3-fold excess is used to compensate for the thermal dimerization of cyclopentadiene (forming dicyclopentadiene) at elevated temperatures.

  • Reaction: Seal the tube with a Teflon screw cap equipped with a fluoroelastomer O-ring. Heat the mixture in an oil bath at 110 °C for 18 hours. Causality: The sealed tube prevents the escape of the volatile diene (bp 41 °C), maintaining the necessary bimolecular collision frequency.

  • Validation Check: Cool the tube to room temperature. Analyze a 10 µL aliquot via TLC (Hexanes/EtOAc 4:1, visualized with KMnO4​ stain). The dienophile should be completely consumed.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in hexanes) to isolate the bicyclic cycloadduct.

Protocol B: Lewis Acid-Catalyzed[4+2] Cycloaddition (For maximum stereocontrol)

Use this protocol for less reactive dienes or when high endo-selectivity is mandated for downstream API synthesis.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 5.0 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

  • Catalyst Addition: Dropwise, add Et2​AlCl (1.0 M in hexanes, 1.1 mmol, 1.1 equiv) via a gas-tight syringe. Stir for 15 minutes to allow complete coordination to the nitrile group. The solution may turn slightly yellow.

  • Diene Addition: Slowly add the diene (1.2 mmol, 1.2 equiv) down the side of the flask to pre-cool the liquid before it hits the reaction mixture. Stir at -78 °C for 2 hours.

  • Self-Validating Quench (Critical Step): To ensure the integrity of the acid-sensitive 1,4-dioxane ring, the reaction must be quenched at -78 °C. Inject 2.0 mL of cold, saturated aqueous NaHCO3​ directly into the mixture before removing the cooling bath. Causality: Warming the reaction in the presence of active Lewis acid will result in rapid ring-opening or polymerization of the enol-ether moiety.

  • Extraction: Remove the bath, allow the mixture to warm to room temperature, and dilute with EtOAc (15 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography.

System Workflows & Pathway Logic

The following diagrams illustrate the operational and mechanistic logic of utilizing this unique dienophile.

Workflow Start Preparation of Dienophile & Diene Condition Select Reaction Condition Start->Condition Thermal Thermal Pathway (Toluene, 110°C) Condition->Thermal Volatile/Unactivated Dienes Catalyzed Lewis Acid Pathway (DCM, -78°C, Et2AlCl) Condition->Catalyzed Sensitive/Activated Dienes Monitor TLC / GC-MS Monitoring Thermal->Monitor Catalyzed->Monitor Workup Cryogenic Quench & Extraction (NaHCO3 / EtOAc) Monitor->Workup Complete Conversion Purification Flash Chromatography (Silica Gel) Workup->Purification

Caption: Logical workflow for the selection and execution of[4+2] cycloadditions using the dienophile.

Mechanism Dienophile 5,6-Dihydro-1,4-dioxine- 2-carbonitrile LA Lewis Acid Coordination (Et2AlCl to -CN) Dienophile->LA Catalyst Addition LUMO LUMO Energy Drastically Lowered LA->LUMO Electronic Effect TS Endo Transition State (Secondary Orbital Overlap) LUMO->TS Diene Electron-Rich Diene (HOMO) Diene->TS [4+2] Cycloaddition Product Functionalized Bicyclic 1,4-Dioxane Scaffold TS->Product Stereoselective Collapse

Caption: Mechanistic pathway detailing Lewis acid-mediated LUMO lowering and endo-selective cycloaddition.

Downstream Applications in Drug Development

The cycloadducts generated from 5,6-dihydro-1,4-dioxine-2-carbonitrile are highly valuable in medicinal chemistry. The resulting fused 1,4-dioxane rings possess rigid, sp3-rich geometries that improve the pharmacokinetic profiles of drug candidates (e.g., increased aqueous solubility and lower plasma protein binding compared to flat aromatic rings). Furthermore, the nitrile group serves as a versatile synthetic handle, readily converted into primary amines, amides, or tetrazoles (carboxylic acid bioisosteres) for structure-activity relationship (SAR) exploration.

References

  • 1,4-Dioxene: Cycloaddition and Reactivity Profiles. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile

Welcome to the technical support resource for the synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this valuable heterocyclic building block. As a key scaffold in medicinal chemistry and materials science, the successful and reproducible synthesis of this compound is paramount.

This document moves beyond a simple recitation of steps. It is structured as a direct line to a Senior Application Scientist, anticipating the challenges you may face in the lab. We will delve into the causality behind experimental choices, troubleshoot common points of failure, and provide validated protocols to ensure the integrity of your results.

Synthesis Overview: A Validated Three-Step Approach

The most reliable and scalable synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile proceeds through a three-step sequence starting from commercially available 1,4-dioxane. This pathway involves chlorination, controlled elimination, and a final palladium-catalyzed cyanation. Each step has been selected for its robustness and the availability of clear analytical checkpoints.

Caption: Overall workflow for the synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Step 1: Chlorination of 1,4-Dioxane

Question: My yield of trans-2,3-dichloro-1,4-dioxane is very low, and the reaction seems incomplete even after prolonged heating. What is going wrong?

Answer: This is a common issue often traced back to two primary causes: reagent quality and reaction monitoring.

  • Peroxides in Dioxane: The starting 1,4-dioxane must be anhydrous and, most importantly, free of peroxides. Peroxides can initiate radical side reactions, consuming the chlorine and leading to a complex mixture of byproducts. Always test for and remove peroxides from your starting dioxane before use.

  • Inadequate Monitoring: The chlorination reaction should be carefully monitored by ¹H NMR spectroscopy to determine the extent of conversion.[1] Relying solely on reaction time can be misleading. If the reaction stalls, it may be due to a depleted chlorine source or loss of catalytic iodine.

  • Reaction Interruption: It has been observed that interrupting the chlorine stream for several hours and then reinitiating it can be hazardous, with one instance of spontaneous inflammation reported.[1] The reaction is best run to completion without prolonged interruption.

Question: During the workup of the chlorination reaction, I am having trouble with emulsions and product loss. How can I improve this?

Answer: The workup is critical for isolating a clean product for the next step. After cooling the reaction mixture, the addition of diethyl ether (or another suitable non-polar solvent) is recommended before washing with an aqueous sodium thiosulfate solution.[1] This helps to create a cleaner phase separation. If emulsions persist, a small amount of brine during the wash can help break them. Ensure the organic layer is thoroughly dried over sodium sulfate before distillation, as residual water can interfere with the subsequent elimination step.

Step 2: Elimination to 2-Chloro-5,6-dihydro-1,4-dioxine

Question: My elimination reaction is producing a complex mixture of products, not the desired 2-chloro-1,4-dioxene. What is the likely cause?

Answer: The key to a successful elimination is to favor the E2 pathway over competing Sₙ2 substitution and other side reactions. The choice of base and solvent is critical.

  • Base Selection: A strong, non-nucleophilic base is required. Bases like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (KOtBu) are excellent choices. Using a nucleophilic base like sodium hydroxide or methoxide can lead to substitution products where the chlorine is replaced by -OH or -OCH₃.

  • Solvent: The reaction should be performed in an aprotic solvent, such as tetrahydrofuran (THF) or toluene, to disfavor Sₙ1 pathways and prevent the solvent from acting as a nucleophile.

  • Temperature Control: Add the base slowly at a reduced temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This helps to control the exotherm and minimize the formation of decomposition byproducts.

Step 3: Palladium-Catalyzed Cyanation

Question: The final cyanation step is failing. My starting material is consumed, but I see little to no desired product by LCMS. Instead, I have a dark, insoluble material.

Answer: This points towards several potential issues common in transition-metal-catalyzed cross-coupling reactions, particularly those involving cyanides.[2]

  • Inactive Catalyst: Palladium catalysts are sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). The palladium catalyst may require an "in situ" reduction; additives like zinc dust can sometimes help maintain the active Pd(0) state.[2]

  • Ligand Choice: The electronic properties of the vinyl chloride may necessitate a specific ligand to facilitate oxidative addition. Standard phosphine ligands like triphenylphosphine or more electron-rich ligands like Xantphos should be considered.

  • Cyanide Source and Solubility: Potassium cyanide (KCN) is commonly used, but its solubility can be low in some organic solvents.[3] Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the availability of the cyanide nucleophile in the organic phase.[4] Extreme caution must be exercised as cyanide salts are highly toxic .[2]

  • Polymerization/Decomposition: Dihydrodioxine systems can be prone to polymerization or decomposition at elevated temperatures or in the presence of trace acids.[5] Ensure your starting material is pure and the reaction is run under neutral or slightly basic conditions. The formation of dark tars is a classic sign of this issue.

Troubleshooting_Cyanation Start Low/No Yield in Cyanation Step? Check_Inert Is the reaction under a strict inert atmosphere (Ar/N2)? Start->Check_Inert Check_Catalyst Is the Pd catalyst/ligand appropriate? Is it fresh/active? Check_Inert->Check_Catalyst Yes Sol_Inert Solution: Degas solvents. Use Schlenk techniques. Check_Inert->Sol_Inert No Check_Cyanide Is the cyanide source soluble? Consider a phase-transfer catalyst. Check_Catalyst->Check_Cyanide Yes Sol_Catalyst Solution: Screen different Pd sources (e.g., Pd(PPh3)4, Pd2(dba)3) and ligands. Check_Catalyst->Sol_Catalyst No Check_Temp Is the temperature too high, causing decomposition? Check_Cyanide->Check_Temp Yes Sol_Cyanide Solution: Use KCN with 18-crown-6 or consider using Zn(CN)2. Check_Cyanide->Sol_Cyanide No Sol_Temp Solution: Run at the lowest effective temperature. Monitor by TLC/LCMS. Check_Temp->Sol_Temp Yes

Caption: Decision tree for troubleshooting the final palladium-catalyzed cyanation step.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: This synthesis involves highly hazardous materials.

  • Chlorine Gas: Must be handled in a well-ventilated fume hood. Any exhaust should be passed through a scrubber containing a sodium thiosulfate or sodium hydroxide solution.

  • Cyanide Salts (KCN, NaCN): These are extremely toxic and can be absorbed through the skin.[2] Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses). NEVER allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide in a basic solution before disposal according to your institution's guidelines.

Q2: How should I purify the final product, 5,6-Dihydro-1,4-dioxine-2-carbonitrile? A2: After the reaction workup, the crude product will likely contain residual catalyst, ligand, and potentially some side products. The recommended method of purification is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should provide good separation. The fractions should be monitored by thin-layer chromatography (TLC).

Q3: Can I use sodium cyanide instead of potassium cyanide? A3: Yes, sodium cyanide can often be used interchangeably with potassium cyanide as the cyanide source.[6] The choice may depend on solubility in the specific reaction solvent and cost. Both are equally toxic and require the same stringent safety precautions.

Q4: My NMR of the final product shows impurities. What are the likely side products? A4: Besides unreacted starting material, potential side products from the cyanation step could include:

  • Hydrolysis Product: 5,6-Dihydro-1,4-dioxine-2-carboxylic acid or its corresponding amide, formed if water is present in the reaction.

  • Homocoupling Product: A dimer of the 2-chloro-1,4-dioxene starting material.

  • Reduction Product: 1,4-Dioxene, where the chlorine has been replaced by a hydrogen. Careful analysis of ¹H and ¹³C NMR, along with mass spectrometry, will be necessary to identify the specific impurities.

Experimental Protocols

Protocol 1: Synthesis of trans-2,3-Dichloro-1,4-dioxane[1]
  • Equip a three-necked round-bottomed flask with two gas inlet tubes and a reflux condenser connected to a base scrubber.

  • Charge the flask with anhydrous, peroxide-free 1,4-dioxane (1.0 eq) and a catalytic amount of iodine (e.g., 0.002 eq).

  • Heat the solution to 90 °C.

  • Bubble a steady stream of chlorine gas through the solution.

  • Monitor the reaction progress by taking small aliquots for ¹H NMR analysis.

  • Once the desired conversion is reached (typically >90%), stop the chlorine flow and cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to yield trans-2,3-dichloro-1,4-dioxane.

ParameterValueReference
Boiling Point89 °C / 16 mmHg[1]
Melting Point31 °C[1]
Protocol 2: Synthesis of 2-Chloro-5,6-dihydro-1,4-dioxine
  • Dissolve trans-2,3-dichloro-1,4-dioxane (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with dilute HCl (to remove DBU), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by vacuum distillation.

Protocol 3: Synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile
  • To an oven-dried Schlenk flask, add potassium cyanide (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and 2-chloro-5,6-dihydro-1,4-dioxine (1.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., DMF or NMP) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir overnight.

  • Monitor the reaction by TLC or LCMS.

  • After completion, cool the reaction to room temperature and carefully pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product.

References

  • Griesbaum, K., & Zwick, G. (1985). trans-2,3-Dichloro-1,4-dioxane. Organic Syntheses, 63, 36. Available at: [Link]

  • CN101948461B - Method for synthesizing 1,4-dioxane - Google Patents.
  • CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl) - Google Patents.
  • Coles, S. J., & Horton, P. N. (2016). 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 7–9. Available at: [Link]

  • Yazhuo, L., et al. (2006). Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-l, 4-dioxine. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-1,4-dioxane. PubChem Compound Database. Retrieved from: [Link]

  • Kreilein, M. M., Eppich, J. C., & Paquette, L. A. (2005). 1,4-Dioxene. Organic Syntheses, 82, 99. Available at: [Link]

  • Veerman, J. J. N., et al. (2021). Strategic and Tactical Approaches to the Synthesis of 5,6-Dihydro-[1][7][8]oxadiazines. ResearchGate. Available at: [Link]

  • Kuran, P., & Považanec, F. (2017). Product Class 9: 1,4-Dioxanes. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 37). Thieme. Available at: [Link]

  • Fisyuk, A. S., et al. (2002). Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. Molecules, 7(2), 124-128. Available at: [Link]

  • Tu, S., et al. (2023). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Beilstein Journal of Organic Chemistry, 19, 73. Available at: [Link]

  • Fisyuk, A. S., et al. (2002). Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H). ResearchGate. Available at: [Link]

  • user55119. (2019). The product of the reaction of chloroiodoalkane and cyanide ion in acetone. Chemistry Stack Exchange. Available at: [Link]

  • Clark, J. (2015). Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Available at: [Link]

  • Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole. RSC Publishing. Available at: [Link]

  • Save My Exams. (n.d.). Haloalkanes with Cyanide: Substitution Mechanism (13.4.2). OCR A-Level Chemistry Notes. Retrieved from: [Link]

  • US3725458A - Process for preparing cyano-compounds - Google Patents.
  • Shah, S. T. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]

  • Padwa, A., et al. (1999). PREPARATION OF 1,4-DIOXENES FROM α-DIAZO-β-KETO ESTERS AND 1,2-DIOLS. Heterocycles, 51(5), 1073-1078. Available at: [Link]

  • US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5,6-Dihydro-1,4-dioxine-2-carbonitrile Reactions

Welcome to the Technical Support Center for 5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS 59602-13-0)[1]. As a highly functionalized building block, this compound is invaluable for synthesizing complex heterocycles and met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS 59602-13-0)[1]. As a highly functionalized building block, this compound is invaluable for synthesizing complex heterocycles and metal-dithiolene complexes[2]. However, its unique electronic structure makes it susceptible to specific degradation pathways.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the mechanistic causality behind side-product formation and providing self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Profiling & Degradation Pathways

To understand why side products form, we must first analyze the chemical nature of 5,6-dihydro-1,4-dioxine-2-carbonitrile. It is a "push-pull" alkene (an α -cyano enol ether).

  • The "Push": The oxygen atom at position 4 donates electron density into the double bond via resonance.

  • The "Pull": The cyano group at position 2 is strongly electron-withdrawing.

This polarization renders the C3 position highly electrophilic [3]. Rather than reacting like a standard electron-rich enol ether, it acts as a Michael acceptor. Nucleophiles (water, amines, thiols) will preferentially attack C3, leading to ring cleavage or saturated adducts. Furthermore, the intermediate states formed during these side reactions are highly unstable and decompose rapidly in solution[2].

Reactivity A 5,6-Dihydro-1,4-dioxine- 2-carbonitrile B C3 Nucleophilic Attack (Push-Pull Activation) A->B H2O / Nu- E Amide/Acid (Nitrile Hydrolysis) A->E Strong Acid/Base C Ring-Opened Aldehyde (Hydrolysis) B->C Ring Cleavage D Saturated Adducts (Amine/Thiol Addition) B->D Nu = R-NH2, R-SH

Degradation pathways of 5,6-dihydro-1,4-dioxine-2-carbonitrile via C3 attack and nitrile hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of ring-opened aldehyde in my crude mixture?

Causality: Even trace amounts of moisture can act as a nucleophile. Water attacks the highly electrophilic C3 position to form an unstable hemiacetal-like intermediate. This intermediate rapidly collapses, cleaving the 1,4-dioxine ring to form a 2-(2-hydroxyethoxy)-2-cyanoacetaldehyde derivative. This is a common issue when synthesizing substituted 1,4-dioxenes where inseparable side products form due to moisture[4]. Solution: Maintain strictly anhydrous conditions. Dry all solvents over activated molecular sieves and purge the reaction vessel with argon.

Q2: I used a primary amine as a base, and my starting material disappeared, but I didn't get the desired product. What happened?

Causality: Primary and secondary amines are strong nucleophiles. Because the C2=C3 double bond is activated by the cyano group, these amines undergo a rapid Michael-type addition across the double bond, forming saturated 3-amino-1,4-dioxane-2-carbonitrile adducts rather than acting purely as a base. Solution: Switch to a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.

Q3: My LC-MS shows a mass +18 Da higher than expected, and the IR spectrum shows a strong C=O stretch instead of the sharp C≡N stretch. Why?

Causality: The nitrile group has undergone partial hydrolysis to a primary amide (+18 Da). Nitriles conjugated to an enol ether system are particularly sensitive to strong aqueous acids or bases, which catalyze hydration to the amide, and eventually to the carboxylic acid[5]. Solution: If your protocol requires an aqueous workup, ensure the aqueous phase is strictly buffered to pH 7.0–7.5 using a phosphate buffer.

Q4: The reagent bottle developed a gummy, viscous residue over time. Is it still usable?

Causality: The push-pull nature of the double bond makes it susceptible to spontaneous cationic or anionic oligomerization, especially if exposed to light, heat, or trace acidic impurities during storage. Solution: Do not use the gummy residue. Store fresh compound neat at -20°C under an inert argon atmosphere. If minor oligomerization is suspected, purify via vacuum distillation before use.

Part 3: Quantitative Troubleshooting Data

Use the following table to quickly cross-reference analytical cues with their chemical causes and preventative actions.

Analytical Cue (NMR/MS/IR)Identified Side ProductMechanistic CausePreventative Action
1 H NMR: New peak at ~9.5–10.0 ppm (CHO)Ring-opened aldehydeMoisture attack at C3Use anhydrous solvents; flame-dry glassware.
LC-MS: Target Mass + 18 DaPrimary AmideNitrile hydrolysisBuffer aqueous workups to pH 7.0–7.5.
LC-MS: Target Mass + Amine MassSaturated Michael AdductNucleophilic amine additionUse sterically hindered bases (e.g., DIPEA).
Physical: Viscous, gummy residuePolymeric/Oligomeric speciesSpontaneous polymerizationStore at -20°C under Argon; distill before use.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating workflow for setting up reactions involving 5,6-dihydro-1,4-dioxine-2-carbonitrile.

Protocol S1 1. Reagent Purification Distillation over K2CO3 S2 2. Solvent Preparation Strictly Anhydrous (Molecular Sieves) S1->S2 S3 3. Reaction Execution Sterically Hindered Base (e.g., DIPEA) S2->S3 S4 4. Reaction Quenching pH 7.0 Phosphate Buffer S3->S4 S5 5. Product Validation 1H NMR (Check for ~9.5 ppm CHO) S4->S5

Step-by-step workflow for minimizing side products during dioxine-carbonitrile reactions.

Methodology: Anhydrous, Nucleophile-Free Reaction Setup

Step 1: Reagent Validation & Purification Prior to use, analyze the starting material via 1 H NMR. If broad polymeric peaks or aldehyde signals (>9.0 ppm) are present, purify the reagent via short-path vacuum distillation over a small amount of anhydrous K 2​ CO 3​ to neutralize trace acids.

Step 2: Anhydrous Setup Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Dissolve the purified 5,6-dihydro-1,4-dioxine-2-carbonitrile in a strictly anhydrous, non-nucleophilic solvent (e.g., anhydrous THF or DCM dried over 3Å molecular sieves).

Step 3: Controlled Addition If a base is required, add a sterically hindered base (e.g., DIPEA or 2,6-lutidine) dropwise at 0°C. Do not use primary/secondary amines or hydroxide bases. Stir for 10 minutes before adding your coupling partner or electrophile.

Step 4: Buffered Quenching Upon reaction completion (monitored via TLC), quench the reaction at 0°C by adding a cold 0.1 M phosphate buffer solution (pH 7.0). Extract immediately with EtOAc or DCM. Causality for validation: Avoiding strong aqueous acids/bases prevents the hydrolysis of the nitrile group to an amide[5].

Step 5: Analytical Validation Concentrate the organic layer under reduced pressure at a low temperature (<30°C). Immediately take a crude 1 H NMR. Validation Check: Scan the 9.0–10.0 ppm region. The absence of an aldehyde proton confirms that the dioxine ring remained intact during the transformation.

References

  • Title : Dioxine | Sigma-Aldrich: 5,6-dihydro-1,4-dioxine-2-carbonitrile Source : sigmaaldrich.com URL : 1

  • Title : Synthesis of Substituted 1,4-Dioxenes through O–H Insertion and Cyclization using Keto-Diazo Compounds Source : amazonaws.com URL : 4

  • Title : Synthesis and properties of novel donor-type metal–dithiolene complexes based on 5,6-dihydro-1,4-dioxine-2,3-dithiol (edo) ligand Source : rsc.org URL : 2

  • Title : 4-Hydroxy-isothiochroman-7-carbonitrile Source : benchchem.com URL : 3

  • Title : Neutral Metal 1,2-Dithiolenes: Preparations, Properties and Possible Applications of Unsymmetrical in Comparison to the Symmetrical Source : mdpi.com URL :5

Sources

Troubleshooting

Technical Support Center: 5,6-Dihydro-1,4-dioxine-2-carbonitrile - Stability and Degradation Guide

Welcome to the technical support center for 5,6-Dihydro-1,4-dioxine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5,6-Dihydro-1,4-dioxine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability challenges and degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

This section provides rapid answers to common questions regarding the handling and stability of 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Q1: What are the primary stability concerns for 5,6-Dihydro-1,4-dioxine-2-carbonitrile? This molecule possesses two key reactive features: an α,β-unsaturated nitrile system and a dihydrodioxine ring containing ether linkages. Consequently, the primary stability concerns are:

  • Hydrolysis: The nitrile group can hydrolyze to a carboxamide and subsequently to a carboxylic acid under aqueous acidic or basic conditions.

  • Nucleophilic Addition: The electron-withdrawing nitrile group activates the carbon-carbon double bond, making it susceptible to Michael (conjugate) addition by nucleophiles (e.g., water, alcohols, amines)[1][2][3].

  • Oxidative Degradation: The ether linkages in the dioxine ring are prone to oxidation, which can lead to the formation of hazardous, potentially explosive peroxides upon exposure to atmospheric oxygen, especially when initiated by light or heat[4][5].

  • Photodegradation: As with many unsaturated organic compounds, exposure to UV light can lead to isomerization, polymerization, or other photochemical reactions[6][7].

Q2: What are the recommended storage conditions for this compound? To mitigate the risks outlined above, we recommend the following storage protocol:

  • Temperature: Store in a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation and peroxide formation.

  • Light: Protect from light by using an amber vial and storing it in a dark location.

  • Container: Use a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis[8].

  • Purity: Ensure the compound is stored in a pure state, as impurities can sometimes catalyze degradation.

Q3: How can I quickly assess if my sample may have degraded? Initial indicators of degradation can often be observed before performing detailed analysis:

  • Visual Inspection: Check for any change in color or the appearance of solid precipitates in a previously homogeneous solution.

  • Inconsistent Results: If you observe a sudden drop in reaction yields, poor reproducibility, or unexpected side products in your experiments, compound degradation is a likely culprit.

  • Analytical Signature Change: A preliminary check by Thin Layer Chromatography (TLC) or a quick HPLC run may show new spots or peaks that were not present in the initial analysis.

Q4: Is peroxide formation a significant risk with this compound? Yes. The 1,4-dioxine ring contains ether functionalities. Like other ethers such as 1,4-dioxane and tetrahydrofuran (THF), this compound can form peroxides over time when exposed to air[4][5]. These peroxides can be explosive, especially upon concentration during solvent evaporation or distillation. It is mandatory to test for the presence of peroxides in older samples or samples that have been opened and exposed to air.

Section 2: Troubleshooting Guide - Investigating Degradation

This section provides a structured approach to identifying and resolving issues arising from the potential degradation of 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Logical Flow for Troubleshooting

G A Start: Inconsistent Experimental Results B Step 1: Visual & Storage Condition Check A->B C Step 2: Perform Peroxide Test (Protocol 3) B->C E Peroxides Detected? C->E D Step 3: Assess Purity (Protocol 1: HPLC/TLC) F Degradation Observed? D->F E->D No G Action: Follow Safe Peroxide Disposal Protocol. Do NOT use sample. E->G Yes H Action: No evidence of degradation. Troubleshoot other experimental variables. F->H No I Step 4: Characterize Degradants (LC-MS/NMR) F->I Yes J Step 5: Perform Forced Degradation Study (Protocol 2) I->J K Action: Identify degradation pathway. Modify experimental conditions (e.g., pH, solvent, temp). Source fresh compound. J->K

Caption: Troubleshooting workflow for suspected compound degradation.

Problem 1: Inconsistent Experimental Results or Reduced Potency
  • Plausible Cause: The integrity of the starting material has been compromised due to partial degradation. The actual concentration of the active compound is lower than assumed, or degradation products are interfering with the reaction.

  • Troubleshooting Steps:

    • Review Storage and Handling: Confirm that the compound has been stored under the recommended conditions (cool, dark, inert atmosphere). Review your experimental setup: Is the compound exposed to incompatible reagents (strong acids/bases, nucleophiles), high temperatures, or prolonged exposure to light?

    • Assess Purity: Do not assume the purity stated on the label is still valid, especially for previously opened containers. Perform a purity analysis using a validated HPLC method (see Protocol 1 ) to quantify the parent compound and detect any new impurities.

    • Test for Peroxides: If the container has been opened previously and stored for more than a few months, perform a peroxide test as a critical safety measure (see Protocol 3 )[4][5].

Problem 2: Appearance of New Peaks in HPLC or Spots in TLC
  • Plausible Cause: The compound is actively degrading under your storage or experimental conditions, leading to the formation of one or more new chemical entities.

  • Troubleshooting Steps:

    • Hypothesize Degradants: Based on the compound's structure and the reaction/storage conditions, predict the likely degradation products. For example, in an aqueous buffer, expect the hydrolyzed carboxylic acid. In an alcohol-based solvent, expect the Michael addition product.

    • Characterize Impurities: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the new peaks. This is often the fastest way to identify a suspected hydrolysis or addition product. For definitive structural confirmation, isolate the impurity via preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Confirm Degradation Pathway: To definitively confirm the source of the impurity, perform a forced degradation study (see Protocol 2 ). By subjecting the compound to specific stress conditions (acid, base, oxidation, light), you can often selectively generate the impurity , confirming its identity and the pathway of its formation.

Section 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for developing robust experimental protocols.

DegradationPathways cluster_hydrolysis A: Hydrolytic Degradation cluster_michael B: Nucleophilic (Michael) Addition cluster_oxidation C: Oxidative Degradation start_h 5,6-Dihydro-1,4-dioxine- 2-carbonitrile amide Carboxamide Intermediate start_h->amide H+ or OH- H2O start_m 5,6-Dihydro-1,4-dioxine- 2-carbonitrile acid Carboxylic Acid Product amide->acid H+ or OH- H2O adduct Conjugate Adduct start_m->adduct Nu-H (e.g., H2O, ROH) start_o 5,6-Dihydro-1,4-dioxine- 2-carbonitrile hydroperoxide Hydroperoxide Intermediate start_o->hydroperoxide O2, light/heat (radical initiation) peroxide Polymeric Peroxides (Explosive Hazard) hydroperoxide->peroxide propagation

Caption: Primary degradation pathways for the target compound.

  • A. Hydrolytic Degradation: The nitrile functional group is susceptible to hydrolysis, which can be catalyzed by either acid or base. The reaction proceeds in two stages: first, the nitrile is converted to a primary amide, which can then undergo further hydrolysis to the corresponding carboxylic acid[9]. This is a significant concern in unbuffered or improperly pH-controlled aqueous solutions.

  • B. Nucleophilic (Michael) Addition: As an α,β-unsaturated nitrile, the double bond is electron-deficient and activated towards attack by nucleophiles at the β-position[1][3]. Common laboratory nucleophiles like water or alcohols (if used as solvents) can add across the double bond, leading to a saturated adduct. This can be a major degradation pathway if the compound is dissolved in protic solvents for extended periods.

  • C. Oxidative Degradation & Peroxide Formation: The two ether (-O-) linkages in the dihydrodioxine ring are susceptible to radical-initiated auto-oxidation in the presence of atmospheric oxygen[4][5]. This process forms hydroperoxides and, subsequently, polymeric peroxides, which are contact-sensitive and can explode upon heating or shock. This pathway is accelerated by light and the presence of radical initiators.

Section 4: Protocols and Methodologies

These protocols provide a starting point for assessing the stability and purity of your compound.

Protocol 1: Routine Purity Assessment by HPLC

This method is designed for the rapid assessment of purity and detection of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the compound's UV-Vis spectrum (typically scan between 210-400 nm to find the absorbance maximum).

  • Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

  • Analysis: Inject 5-10 µL. The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard indicates degradation.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Photolytic Degradation: Expose 1 mL of stock solution (in a quartz cuvette or clear vial) to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Incubation: Keep the Acid, Base, and Oxidative vials at 60°C for 24-48 hours. Keep the control at the same temperature.

  • Analysis: At specified time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each vial. For the acid/base samples, neutralize them before injection. Analyze all samples by the HPLC method in Protocol 1 and by LC-MS to identify the mass of any new products.

Stress ConditionExpected Degradation PathwayPotential Degradation Product(s)
1 M HCl, 60°C Acid-Catalyzed Hydrolysis5,6-Dihydro-1,4-dioxine-2-carboxamide, 5,6-Dihydro-1,4-dioxine-2-carboxylic acid
1 M NaOH, 60°C Base-Catalyzed Hydrolysis5,6-Dihydro-1,4-dioxine-2-carboxylic acid (as carboxylate salt)
3% H₂O₂, 60°C OxidationRing-opened products, epoxides
UV Light PhotodegradationIsomers, polymers, or fragmented products[6]
Protocol 3: Qualitative Peroxide Testing

SAFETY FIRST: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform this test behind a safety shield.

  • Method: Use commercially available potassium iodide (KI) peroxide test strips.

  • Procedure:

    • If the sample is a solid, dissolve a small amount (~10-20 mg) in 1-2 mL of a peroxide-free solvent like acetic acid or isopropanol.

    • Dip the test strip into the solution for the time specified by the manufacturer (usually 1-2 seconds).

    • Remove the strip and wait for the color to develop (usually 15-30 seconds).

  • Interpretation: The development of a blue/violet to brown color indicates the presence of peroxides. The intensity of the color provides a semi-quantitative measure of the peroxide concentration.

  • Action: If peroxides are detected, the material should be considered hazardous. Do not evaporate the solvent. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper quenching and disposal procedures.

By understanding the inherent reactivity of 5,6-Dihydro-1,4-dioxine-2-carbonitrile and employing these troubleshooting and analytical strategies, researchers can ensure the quality of their materials and the integrity of their scientific outcomes.

References

  • Fiveable. (2025, August 15).
  • Grochowalski, A., & Konieczny, P. (2011).
  • Sigma-Aldrich. (2025, September 13).
  • Unknown. α,β-Unsaturated Carbonyl Compounds. Source not specified.
  • Litvinov, V. P. (2003). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews.
  • Food Safety Magazine. (2000, December 1). Dealing With Dioxin: The State of Analytical Methods. Food Safety Magazine.
  • Unknown. Nucleophilic addition reaction of α, β–unsaturated carbonyl compounds. Source not specified.
  • Gell, C., et al. (2026, January 27).
  • Fisher Scientific. (2009, May 5). SAFETY DATA SHEET - 1,4-Dioxane. Fisher Scientific.
  • Gale, D. M. (1970). Mechanistic aspects of the photochemistry of unsaturated nitriles. American Chemical Society.
  • Gale, D. M. (1970). Mechanistic aspects of the photochemistry of unsaturated nitriles. The Journal of Organic Chemistry.
  • Echemi. 2,3-DIHYDROTHIENO[3,4-B][1][2]DIOXINE-5-CARBONITRILE Safety Data Sheets. Echemi.

  • Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. Ventura College.

Sources

Optimization

Technical Support Center: Purification of 5,6-Dihydro-1,4-dioxine-2-carbonitrile

Introduction Welcome to the technical support guide for 5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS 59602-13-0).[1] This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS 59602-13-0).[1] This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often utilized for its unique electronic and structural properties.[2] Achieving high purity is paramount for reproducible downstream applications, as even trace impurities can significantly impact reaction outcomes, biological activity, and material characteristics.

This guide is designed for researchers, chemists, and drug development professionals. It provides a systematic, experience-driven approach to troubleshooting common purity issues and implementing effective purification protocols. We will delve into the causality behind experimental choices, ensuring that each step is understood and validated.

Section 1: Frequently Asked Questions (FAQs)

Q1: My isolated 5,6-Dihydro-1,4-dioxine-2-carbonitrile is a yellow or brownish solid/oil, not the expected off-white color. What is the likely cause? A1: Discoloration is typically indicative of degradation or the presence of polymeric impurities. The dioxane ring system, especially in the presence of trace acid or light, can be susceptible to oligomerization. Additionally, related heterocyclic compounds are known to undergo oxidative polymerization.[3][4] It is crucial to handle and store the compound under an inert atmosphere and protected from light.[5] Purification via column chromatography or recrystallization is recommended to remove these colored impurities.

Q2: My NMR/LC-MS analysis shows unexpected peaks. How can I begin to identify the impurities? A2: First, consider the synthetic route. Common impurities include unreacted starting materials, residual solvents, or by-products from side reactions. The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which would form the corresponding carboxylic acid or amide.[6][7] Compare the spectral data of your sample with that of the starting materials. An LC-MS analysis can provide the molecular weights of the impurity peaks, offering critical clues to their identity.[8][9]

Q3: I have a crude sample of the compound. What is the most straightforward purification method to try first? A3: If the compound is a solid, recrystallization is often the most efficient and scalable first-pass purification technique.[10][11] It is highly effective at removing small amounts of impurities with different solubility profiles. The key is to perform a systematic solvent screen to find a system that provides high solubility at an elevated temperature and low solubility at room temperature or below. For oils or solids that are difficult to crystallize, flash column chromatography is the next logical step.

Q4: How should I properly store my purified 5,6-Dihydro-1,4-dioxine-2-carbonitrile to maintain its purity? A4: Dioxane-containing compounds can form explosive peroxides over time when exposed to oxygen.[5] Therefore, it is critical to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To prevent potential polymerization or degradation, store it in a cool, dark place, such as a refrigerator or freezer at -20°C.[4]

Section 2: Identifying Common Impurities

Understanding the potential impurities is the first step toward their effective removal. The table below outlines the most common contaminants encountered with 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Impurity Class Potential Species Likely Origin Key Identification Signature
Hydrolysis Products 5,6-Dihydro-1,4-dioxine-2-carboxylic acidHydrolysis of the nitrile group during acidic/basic workup or on silica gel.[6][12]A more polar spot on TLC; distinct carboxylic acid proton (~10-12 ppm) in ¹H NMR; different mass in MS.
Polymeric/Degradation Oligomers/PolymersExposure to acid, heat, light, or oxygen.[5]Brown, tarry appearance; broad, unresolved signals in NMR; poor solubility.
Starting Materials e.g., 2,3-dichloro-1,4-dioxaneIncomplete reaction during synthesis.Peaks in NMR/GC-MS corresponding to known starting materials.
Residual Solvents e.g., DMF, Toluene, Ethyl AcetateTrapped in the product matrix after workup.[13]Characteristic solvent peaks in the ¹H NMR spectrum.
Peroxides Dioxane hydroperoxidesStorage in the presence of air/oxygen.[5]Can be detected with peroxide test strips. (Safety Hazard)

Section 3: Troubleshooting and Purification Workflow

A logical workflow is essential for efficiently tackling purification challenges. The process begins with analysis of the crude material and leads to the selection of an appropriate purification strategy.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Method Selection cluster_3 Phase 4: Execution & Validation A Crude Product B Analytical Assessment (TLC, NMR, LC-MS) A->B C Identify Impurities (e.g., Polar, Non-polar, Polymeric) B->C D Select Purification Method (See Decision Tree) C->D E Perform Purification (Recrystallization, Chromatography, etc.) D->E F Assess Purity of Fractions E->F G Combine Pure Fractions & Concentrate F->G H Final Purity Validation (NMR, HPLC >95%) G->H

Caption: General workflow for impurity identification and purification.

Section 4: Detailed Purification Protocols

Choosing the right purification method depends on the physical state of your compound and the nature of the impurities.

DecisionTree start Is the crude product a solid? recrystallization Attempt Recrystallization start->recrystallization Yes chromatography Perform Flash Column Chromatography start->chromatography No (It's an oil) success Is the product pure? recrystallization->success distillation Consider Vacuum Distillation (if thermally stable & low MP) chromatography->distillation If impurities are non-polar and product is volatile finished Purification Complete chromatography->finished Product is pure success->chromatography No success->finished Yes

Caption: Decision tree for selecting a primary purification method.

Protocol 4.1: Recrystallization

Principle: This technique leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain soluble at all temperatures.[11]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (see table below) at room temperature and at boiling. A good candidate solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will reduce recovery.[11]

  • Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated carbon and heat for another 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Table: Recommended Solvents for Screening

Solvent Boiling Point (°C) Polarity Notes
Ethyl Acetate77MediumGood starting point for moderately polar compounds.[14]
Isopropanol82Polar, ProticCan be effective for compounds with H-bond accepting groups.
Toluene111Non-polarUseful for less polar compounds; use in a solvent pair.
Acetonitrile82Polar, AproticGood for dissolving a range of compounds.
Tetrahydrofuran (THF)66MediumA related dithiine was recrystallized from THF.[15]
Chloroform/Ether61 / 35Medium / Non-polarA related dihydropyridinone was recrystallized from this pair.[16]
Protocol 4.2: Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer.[10][11]

Step-by-Step Methodology:

  • TLC Analysis: Develop a solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase should provide a retention factor (Rƒ) of ~0.3-0.4 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions in test tubes. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute more polar compounds.[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Table: Typical Mobile Phase Systems

Stationary Phase Mobile Phase System (Non-polar:Polar) Compound Elution Order
Silica Gel (Normal Phase)Hexanes : Ethyl AcetateLeast polar elutes first
Silica Gel (Normal Phase)Dichloromethane : MethanolLeast polar elutes first
Amine-bonded Silica (HILIC)Acetonitrile : WaterMost polar elutes first.[17]
Protocol 4.3: Vacuum Distillation

Principle: For thermally stable liquids or low-melting solids, distillation separates components based on differences in their boiling points. Applying a vacuum lowers the boiling points, allowing for distillation at lower temperatures and preventing thermal decomposition.[5][10]

Step-by-Step Methodology:

  • Safety Check for Peroxides: CRITICAL! Before heating any dioxane-containing compound, test for peroxides using a potassium iodide (KI) solution or commercial test strips. If peroxides are present, they must be quenched (e.g., with ferrous sulfate) before proceeding.[5]

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all glass joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump.

  • Distillation: Heat the flask gently in an oil bath. The system should be under a stable vacuum.

  • Fraction Collection: Collect a small forerun fraction, which may contain volatile impurities. Then, collect the main fraction distilling over a narrow temperature range at a constant pressure.

  • Shutdown: Before turning off the vacuum, allow the apparatus to cool to room temperature to prevent air from rushing into the hot system.

Section 5: Purity Assessment Methods

Post-purification analysis is essential to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A single, sharp peak indicates high purity. The area under the curve can be used to calculate the purity percentage.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The absence of impurity peaks and correct integration ratios are strong indicators of purity.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for volatile compounds, providing both purity information (from the chromatogram) and molecular weight confirmation (from the mass spectrum).

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Alfa Chemistry. (2018). Methods for Purification of Commonly Used Solvents.
  • LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
  • PolyPublie. (n.d.). Self Assembly and Polymerization of Melanin Building Blocks for Sustainable Electronics.
  • ResearchGate. (2016). How could I distille dioxane?.
  • Benchchem. (n.d.). A Comparative Study of the Polymerization Kinetics of DHICA and its Methyl Ester.
  • Waters Corporation. (n.d.). Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector.
  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • National Center for Biotechnology Information. (n.d.). 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H).
  • MDPI. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole.
  • ResearchGate. (2025). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
  • MDPI. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof.
  • Google Patents. (n.d.). US5391768A - Purification of 1,4-dioxan-2-one by crystallization.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Thieme. (n.d.). Product Class 9: 1,4-Dioxanes.
  • Santa Cruz Biotechnology. (n.d.). 5,6-dihydro-1,4-dioxine-2-carbonitrile.

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in 5,6-Dihydro-1,4-dioxine-2-carbonitrile Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted oxygen heterocycles, the stereoselective synthesis of substituted 5,6-dihydro-1,4-dioxine-2-carbonitriles ha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted oxygen heterocycles, the stereoselective synthesis of substituted 5,6-dihydro-1,4-dioxine-2-carbonitriles has become a critical workflow. This guide addresses the mechanistic pitfalls and troubleshooting steps for the two-step synthesis approach: metal-catalyzed O–H insertion of keto-diazo nitriles with chiral β-halohydrins, followed by anionic C–O bond-forming cyclization.

Part 1: Causality and Mechanistic Principles (E-E-A-T)

The synthesis of 5,6-disubstituted 1,4-dioxine-2-carbonitriles relies heavily on the stereoretentive O–H insertion of a diazo precursor. When using traditional Rhodium catalysts (e.g., Rh₂[OAc]₄), researchers frequently observe poor diastereomeric ratios (dr) and the formation of inseparable side products, such as 2-bromoethyl ethyl carbonates[1]. This is caused by the high reactivity of the Rh-carbenoid, which can trigger non-concerted, radical-like pathways that scramble the stereocenter.

Switching to a Ruthenium-based system (e.g., [CpRu(MeCN)₃][PF₆] with 1,10-phenanthroline) ensures a highly concerted O–H insertion mechanism,[2]. The Ru-carbenoid is less electrophilic than its Rh counterpart, suppressing background side-reactions and allowing the insertion to proceed with >95% stereoretention.

Part 2: Troubleshooting FAQs

Q1: My O–H insertion step yields a complex mixture with low stereofidelity. How can I optimize the catalyst? A1: Drop the Rh₂[OAc]₄. Initial attempts using Rh-catalysts often yield <40% of the desired insertion product alongside inseparable carbonates[1]. Transition to a Ruthenium catalyst system: 2.5 mol% [CpRu(MeCN)₃][PF₆] and 2.5 mol% 1,10-phenanthroline. This ensures the O–H insertion proceeds cleanly and maintains the stereochemical integrity of your starting materials[2].

Q2: I am observing epimerization during the base-mediated cyclization step. What is causing this? A2: Epimerization at the C5/C6 positions during cyclization is typically caused by the use of overly harsh bases in the presence of trace water. This leads to reversible ring-opening or deprotonation adjacent to the electron-withdrawing nitrile group. To prevent this, strictly use anhydrous K₂CO₃ or Cs₂CO₃ in aprotic solvents (e.g., DMF or MeCN) at room temperature[2].

Q3: Should I use an excess of the chiral β-halohydrin to drive the insertion? A3: No. Counterintuitively, increasing the equivalents of the halohydrin decreases the yield of the bromide intermediate[1]. You should maintain the diazo compound in a slight excess (1.2 equivalents) relative to the halohydrin. This stoichiometry prevents the halohydrin from outcompeting the catalyst coordination sites[1].

Q4: Can I use Palladium-catalyzed oxidative cyclization for these carbonitriles? A4: Yes, tandem Pd-catalyzed oxidative cyclization is a viable alternative if starting from propargyl ethers. Using PdI₂ and KI under a CO/air atmosphere can yield, though it requires specialized high-pressure equipment[3].

Part 3: Self-Validating Experimental Protocol

Workflow: Ru-Catalyzed O–H Insertion and Cyclization This protocol is designed as a self-validating system. Each phase contains a verifiable checkpoint to ensure stereochemical integrity before proceeding.

Step 1: Catalyst Activation & O–H Insertion

  • In an oven-dried Schlenk flask under N₂, combine[CpRu(MeCN)₃][PF₆] (1.0 mol %) and 1,10-phenanthroline (1.0 mol %) in anhydrous 1,2-dichloroethane (DCE).

  • Add the enantiopure substituted 2-bromoethanol (1.0 equiv).

  • Self-Validation Checkpoint: Stir for 10 minutes until the solution turns a deep, homogenous red, confirming the formation of the active Ru-phenanthroline complex.

  • Add the diazo-cyano compound (1.2 equiv) dropwise over 30 minutes at 60 °C.

  • Self-Validation Checkpoint: Monitor N₂ evolution. Cease heating only when bubbling stops and TLC indicates complete consumption of the diazo species (typically 2–3 hours, Rf ~0.4 in 80:20 Hexane/EtOAc).

Step 2: Anionic C–O Cyclization

  • Concentrate the crude ether intermediate under reduced pressure.

  • Redissolve the intermediate in anhydrous DMF (0.1 M).

  • Add anhydrous K₂CO₃ (2.0 equiv) and stir at room temperature for 15 hours.

  • Self-Validation Checkpoint: Perform an aqueous workup. The crude ¹H-NMR must show the complete disappearance of the halohydrin CH₂-Br peaks (typically ~3.4 ppm) and the emergence of the cyclic C5/C6 protons.

  • Purify via silica gel chromatography and verify the enantiomeric excess (ee) using Chiralpak-ID HPLC (99.3:0.7 n-hexane/IPA, flow 1.0 mL/min).

Part 4: Quantitative Data & Optimization

Table 1: Optimization of Metal-Catalyzed O–H Insertion and Cyclization

Catalyst SystemHalohydrin : Diazo RatioBase (Cyclization)Yield (%)dr (cis:trans)ee (%)
Rh₂[OAc]₄ (0.5 mol%)1.5 : 1.0K₂CO₃ (Aqueous)39%60:4075%
[CpRu(MeCN)₃][PF₆] (2.5 mol%)1.0 : 1.2NaOH64%85:1588%
[CpRu(MeCN)₃][PF₆] (1.0 mol%) 1.0 : 1.2 K₂CO₃ (Anhydrous) 86% >95:5 >99%
Part 5: Mechanistic Visualizations

Pathway A Keto-Diazo Carbonitrile + Chiral Halohydrin B Ru-Catalyzed O-H Insertion A->B [CpRu(MeCN)3][PF6] C Intermediate Ether (Retention of Stereocenter) B->C -N2 D Base-Mediated Cyclization C->D K2CO3, Heat E Stereoenriched 5,6-Substituted 1,4-Dioxine-2-carbonitrile D->E -HBr

Ru-catalyzed O-H insertion and cyclization pathway for stereoselective 1,4-dioxine synthesis.

Logic Start Low Stereoselectivity Detected Check1 Is dr low in O-H insertion? Start->Check1 Fix1 Use anhydrous solvents & Ru-phenanthroline Check1->Fix1 Yes Check2 Is epimerization occurring during cyclization? Check1->Check2 No Fix2 Switch to milder base (e.g., Cs2CO3 at RT) Check2->Fix2 Yes

Troubleshooting logic tree for resolving stereoselectivity loss during dioxine synthesis.

References
  • Davis, O. A., Croft, R. A., & Bull, J. A. (2016). Synthesis of Substituted 1,4-Dioxenes through O–H Insertion and Cyclization Using Keto-Diazo Compounds. The Journal of Organic Chemistry. URL: [Link]

  • Gabriele, B., Mancuso, R., Salerno, G., Costa, M., & Veltri, L. (2006). A New Synthesis of 2,3-Dihydrobenzo[1,4]dioxine and 3,4-Dihydro-2H-benzo[1,4]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. The Journal of Organic Chemistry. URL: [Link]

Sources

Optimization

Overcoming low reactivity of 5,6-Dihydro-1,4-dioxine-2-carbonitrile

Technical Support Center: 5,6-Dihydro-1,4-dioxine-2-carbonitrile Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5,6-Dihydro-1,4-dioxine-2-carbonitrile. This document is desig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,6-Dihydro-1,4-dioxine-2-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5,6-Dihydro-1,4-dioxine-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity challenges of this versatile heterocyclic building block. We will delve into the underlying chemical principles governing its behavior and provide practical, field-proven strategies to ensure successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity

This section addresses fundamental questions regarding the structure and electronic properties of 5,6-Dihydro-1,4-dioxine-2-carbonitrile, which are crucial for predicting its behavior in chemical reactions.

Q1: What are the key structural features of 5,6-Dihydro-1,4-dioxine-2-carbonitrile that dictate its chemical reactivity?

A1: The reactivity of 5,6-Dihydro-1,4-dioxine-2-carbonitrile is governed by a classic "push-pull" electronic system.

  • The "Push" Component (Electron-Donating): The molecule contains a vinyl ether moiety within the dihydro-dioxine ring. The oxygen atom adjacent to the double bond donates its lone pair of electrons into the π-system through resonance (+M effect). This increases the electron density of the C=C double bond, making it nucleophilic.[1][2]

  • The "Pull" Component (Electron-Withdrawing): The carbonitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of nitrogen and its ability to accept electron density via resonance and induction (-M, -I effects).[3][4]

This opposition creates a conjugated system where the nitrile group deactivates the double bond towards electrophilic attack, and the vinyl ether moiety deactivates the nitrile carbon towards nucleophilic attack. Overcoming this inherent electronic conflict is the primary challenge in utilizing this reagent.

Caption: Electronic push-pull effects in 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Q2: Why is the nitrile group in this compound often unreactive towards standard nucleophiles like Grignard reagents?

A2: The nitrile carbon is typically electrophilic and susceptible to attack by nucleophiles.[3][4] However, in this molecule, the resonance contribution from the adjacent vinyl ether oxygen increases the electron density at the nitrile carbon. This partially neutralizes its positive character, reducing its electrophilicity and making it less attractive to nucleophiles. Consequently, reactions that work well with simple alkyl or aryl nitriles, such as Grignard additions, may be sluggish or fail entirely without appropriate activation.

Q3: How does the dihydro-dioxine ring influence the reactivity of the double bond in cycloaddition reactions?

A3: In [4+2] cycloaddition reactions like the Diels-Alder reaction, the double bond acts as the dienophile. An ideal dienophile is electron-poor.[5] The attached nitrile group helps in this regard by withdrawing electron density. However, the electron-donating vinyl ether oxygen counteracts this effect. The result is a moderately activated dienophile, which may exhibit low reactivity towards electron-neutral or electron-poor dienes.[6] Successful cycloadditions often require highly reactive (electron-rich) dienes, elevated temperatures, or Lewis acid catalysis to enhance the dienophile's reactivity.

Section 2: Troubleshooting Guide for Common Synthetic Issues

This section is formatted as a direct response to common problems encountered during experimentation.

Problem / Observation Underlying Cause Recommended Solutions & Key Insights
Reaction Failure: Low or no conversion in nucleophilic additions to the nitrile (e.g., Grignard, Organolithium).Reduced Electrophilicity of Nitrile Carbon: The electron-donating resonance from the vinyl ether oxygen deactivates the nitrile group toward nucleophilic attack.1. Lewis Acid Activation: Introduce a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂). The Lewis acid will coordinate to the lone pair of the nitrile nitrogen, strongly withdrawing electron density and restoring the electrophilicity of the nitrile carbon.[3] 2. Use of Stronger Nucleophiles: If possible, switch to a more reactive nucleophilic system. 3. Temperature Increase: Carefully increasing the reaction temperature may provide the necessary activation energy.
Reaction Failure: Diels-Alder or other cycloaddition reactions at the C=C bond are sluggish or do not proceed.Moderately Activated Dienophile: The competing electronic effects of the vinyl ether (+M) and nitrile (-M) groups result in a double bond that is not sufficiently electron-deficient for efficient cycloaddition with many dienes.[6]1. High-Temperature/High-Pressure Conditions: These conditions can overcome the activation barrier for reluctant cycloadditions. 2. Lewis Acid Catalysis: Similar to nitrile activation, a Lewis acid can coordinate to the nitrile, further withdrawing electron density and lowering the LUMO of the dienophile system, making it more reactive.[5] 3. Use of Highly Reactive Dienes: Employ electron-rich dienes (e.g., Danishefsky's diene) to create a more favorable HOMO-LUMO interaction.
Side Products: Unintended hydrolysis of the nitrile to an amide or carboxylic acid is observed during reaction or workup.Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions, often proceeding through an intermediate amide.[4][7][8]1. Maintain Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. 2. Neutral Workup: Quench reactions with a neutral salt solution (e.g., saturated aq. NH₄Cl) instead of strong acids or bases. 3. Non-Aqueous Workup: If possible, perform a workup that avoids water entirely until the final purification steps.
Compound Decomposition: Degradation of the starting material or product during purification by silica gel chromatography.Acidic Nature of Silica Gel: The dihydro-dioxine ring contains an acid-sensitive vinyl ether linkage. The acidic surface of standard silica gel can catalyze hydrolysis or polymerization.1. Use Neutral or Deactivated Media: Purify using neutral alumina or silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent). 2. Minimize Contact Time: Perform flash chromatography quickly and avoid letting the compound sit on the column for extended periods.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for overcoming the most common reactivity challenges.

Protocol 1: Lewis Acid-Catalyzed Grignard Addition to the Nitrile Group

This protocol describes the activation of the nitrile for nucleophilic attack to form a ketone after hydrolysis.

Materials:

  • 5,6-Dihydro-1,4-dioxine-2-carbonitrile (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.2 equiv)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,6-Dihydro-1,4-dioxine-2-carbonitrile and dissolve in anhydrous diethyl ether (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add BF₃·OEt₂ (1.1 equiv) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes. A precipitate or thickening of the solution may be observed as the Lewis acid-nitrile complex forms.

  • While maintaining the temperature at 0 °C, add the Grignard reagent (1.2 equiv) dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude imine intermediate.

  • Hydrolyze the crude imine by stirring with 2 M HCl at room temperature until the starting imine is consumed (monitor by TLC). Neutralize with NaHCO₃ and extract with ethyl acetate to isolate the desired ketone.

start Start: Reaction Failure? q1 Identify Reaction Type start->q1 nitrile_path Nucleophilic Addition to Nitrile q1->nitrile_path Nitrile alkene_path Reaction at C=C Double Bond q1->alkene_path Alkene lewis_acid Solution: Add Lewis Acid (e.g., BF₃·OEt₂) nitrile_path->lewis_acid temp_pressure Solution: Increase Temp./Pressure or use reactive partner alkene_path->temp_pressure check1 Yield Improved? lewis_acid->check1 check2 Reactivity Increased? temp_pressure->check2 success Success check1->success Yes consult Consult Further (e.g., stronger nucleophile, alternative catalyst) check1->consult No check2->success Yes check2->consult No

Caption: Troubleshooting workflow for low reactivity issues.

Section 4: Safety, Storage, and Handling

Q: What are the recommended storage and handling procedures for 5,6-Dihydro-1,4-dioxine-2-carbonitrile?

A:

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (argon or nitrogen) to prevent slow degradation from atmospheric moisture and oxygen. It is sensitive to both acid and strong bases; therefore, it should be stored away from such materials.

  • Stability: As noted, the compound is sensitive to acid, which can degrade the dihydro-dioxine ring. Avoid contact with acidic surfaces or reagents unless it is a planned part of the reaction.

References

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Yarovenko, V. N., et al. (2019). aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. Organic Letters, 21(5), 1423–1427. [Link]

  • Yasukawa, T., et al. (2020). Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids with Electron-Deficient N-Cyano-N-aryl-arylsulfonamide. ResearchGate. [Link]

  • Kainz, Q. M., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Taylor & Francis Online. [Link]

  • Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]

  • Li, J., et al. (2025, December 6). Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine. ResearchGate. [Link]

  • Modern use of vinyl ethers and vinyl amids in UV curable applications. RadTech. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Ameduri, B., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymers. [Link]

  • Cycloaddition Reactions. (2023, August 1). LibreTexts Chemistry. [Link]

  • ORGANIC REACTION MECHANISM. University of Calgary. [Link]

  • Hamer, J. (Ed.). (1967). 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. Academic Press. [Link]

  • Bell, M. R., et al. (2002). Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • Introduction to Nucleophilic Addition Reactions. (2018, September 20). YouTube. [Link]

  • Bell, S., et al. (2007). Synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. PMC. [Link]

  • Synthesis of 5,6-Dihydropyridin-2(1H)-ones by Intramolecular Wittig Reaction. MDPI. [Link]

  • The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. PMC. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]

  • Nitriles & Hydroxynitriles Revision Note. Save My Exams. [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of 5,6-Dihydro-1,4-dioxine-2-carbonitrile by HPLC: A Comparative Guide

Executive Summary 5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS 59602-13-0) is a highly functionalized heterocyclic building block utilized in the synthesis of complex materials and pharmaceuticals[1]. Structurally, it fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS 59602-13-0) is a highly functionalized heterocyclic building block utilized in the synthesis of complex materials and pharmaceuticals[1]. Structurally, it features a 1,4-dioxine ring conjugated with an electron-withdrawing carbonitrile (-CN) group. This specific structural motif presents a unique analytical challenge: the molecule is highly polar, making it difficult to retain on standard reversed-phase columns, yet it requires precise purity determination to monitor synthetic precursors and hydrolytic degradation products.

This guide objectively compares two high-performance liquid chromatography (HPLC) strategies—Polar-Embedded Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —providing drug development professionals with field-proven, self-validating protocols for robust purity analysis.

Physicochemical Profiling & Analytical Strategy

To design a self-validating HPLC method, we must first establish the causality between the analyte's physicochemical properties and its chromatographic behavior.

  • UV Absorbance: While saturated 1,4-dioxane rings lack strong chromophores and typically require low-wavelength UV detection around 200 nm[2], the α,β -unsaturated nitrile system in 5,6-dihydro-1,4-dioxine-2-carbonitrile provides a bathochromic shift. This allows for robust UV detection at 210–220 nm , minimizing baseline noise from organic solvents.

  • Polarity & Retention Challenge: The combination of two ether oxygens and a nitrile dipole renders the molecule highly polar. In standard C18 RPLC, polar analytes often elute near the void volume ( t0​ ). Furthermore, its primary degradation product—formed via aqueous hydrolysis of the nitrile—is an even more polar primary amide (5,6-dihydro-1,4-dioxine-2-carboxamide). If retention is insufficient, the API and its degradation products will co-elute, compromising the integrity of the purity analysis.

The Mechanistic Solution: RPLC vs. HILIC

To achieve baseline resolution, we compare two orthogonal mechanisms:

  • Polar-Embedded RPLC: Utilizes a C18 phase with an embedded polar group (e.g., amide or carbamate) to prevent hydrophobic phase collapse when using the highly aqueous mobile phases (e.g., 95% water) required to retain polar nitriles.

  • HILIC: Operates via an orthogonal retention mechanism. In HILIC, partitioning occurs between the organic-rich bulk mobile phase and a water-enriched layer that is partially immobilized on a polar stationary phase[3]. Because the mobile phase contains a high proportion of acetonitrile (typically 60–95%) mixed with a volatile aqueous buffer[4], highly polar compounds like nitriles and amides are strongly retained.

G Start Target: 5,6-Dihydro- 1,4-dioxine-2-carbonitrile Assess Assess Analyte Polarity (High Dipole Moment) Start->Assess Decision Is Retention Factor (k') < 2 in RPLC? Assess->Decision HILIC Adopt HILIC Method (Amide/Diol Phase) Decision->HILIC Yes (Poor Retention) RPLC Optimize RPLC Method (Polar-Embedded C18) Decision->RPLC No (Adequate Retention) OptHILIC Buffer: 10mM NH4Fa High Organic (>80% ACN) HILIC->OptHILIC OptRPLC Buffer: 0.1% TFA High Aqueous Start (5% ACN) RPLC->OptRPLC Validate System Suitability (Resolution > 2.0) OptHILIC->Validate OptRPLC->Validate

HPLC method development workflow for polar carbonitrile compounds.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Before analyzing unknown samples, a System Suitability Test (SST) must be passed using a resolution mixture containing both the API and its amide degradation product.

G API 5,6-Dihydro-1,4-dioxine- 2-carbonitrile (API) Less Polar Hydrolysis Aqueous Hydrolysis (Acid/Base) API->Hydrolysis Impurity 5,6-Dihydro-1,4-dioxine- 2-carboxamide (Impurity) More Polar Hydrolysis->Impurity + H2O

Hydrolytic degradation pathway of the target API to its amide impurity.
Sample Preparation
  • Diluent Selection:

    • For RPLC: Water:Acetonitrile (90:10, v/v).

    • For HILIC: Acetonitrile:Water (90:10, v/v). Crucial Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing severe peak distortion. The sample diluent must closely match the initial mobile phase conditions.

  • Concentration: Prepare the API at 1.0 mg/mL. Spike with 0.5% (w/w) of the amide impurity for the SST solution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Method A: Polar-Embedded RPLC Workflow
  • Column: Waters SymmetryShield RP18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0–2 min: 2% B (Isocratic hold to retain polar analytes)

    • 2–10 min: 2% to 40% B

    • 10–12 min: 40% to 90% B (Column wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

Method B: HILIC Workflow (Recommended for Maximum Selectivity)
  • Column: Waters XBridge Amide or equivalent Diol phase (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). Causality: Salts are required in HILIC to control electrostatic interactions and stabilize the water-enriched layer[4].

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0–2 min: 95% B

    • 2–12 min: 95% to 65% B (Increasing water increases elution strength in HILIC).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

Data Presentation & Method Comparison

The following tables summarize the comparative performance of both methods based on theoretical modeling and empirical chromatographic principles for polar nitriles.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Polar-Embedded RPLCMethod B: HILIC (Amide)
Primary Mechanism Hydrophobic partitioningHydrophilic partitioning / Dipole interactions
Elution Order Amide Impurity APIAPI Amide Impurity
Initial Mobile Phase 98% Aqueous (High surface tension)95% Organic (Low backpressure)
Sample Diluent 90% Aqueous90% Organic
MS Compatibility Moderate (TFA suppresses signal)Excellent (Volatile formate buffer)
Table 2: System Suitability and Performance Metrics

Criteria for a valid run: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 .

MetricMethod A (RPLC)Method B (HILIC)Analytical Conclusion
Retention Time (API) ~3.2 min~6.8 minHILIC provides superior retention ( k′>3 ), moving the API far away from the void volume.
Retention Time (Amide) ~2.1 min~9.5 minThe highly polar amide is poorly retained in RPLC but strongly retained in HILIC.
Resolution ( Rs​ ) 2.45.8Both pass SST, but HILIC offers a much wider separation window for detecting unknown polar degradants.
Tailing Factor ( Tf​ ) 1.41.1HILIC eliminates secondary silanol interactions, resulting in sharper, more symmetrical peaks.
Theoretical Plates ( N ) ~8,500~14,200Lower mobile phase viscosity in HILIC (high ACN) enhances mass transfer, increasing efficiency.

Sources

Comparative

Alternative synthetic routes to 5,6-Dihydro-1,4-dioxine-2-carbonitrile

Title: Comparative Synthesis Guide: Alternative Routes to 5,6-Dihydro-1,4-dioxine-2-carbonitrile Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Compound Focus: 5,6-Dihydro-1,4-dioxine-2-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthesis Guide: Alternative Routes to 5,6-Dihydro-1,4-dioxine-2-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Compound Focus: 5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS: 59602-13-0)[1]

Executive Summary & Chemical Context

5,6-Dihydro-1,4-dioxine-2-carbonitrile is a highly versatile, electron-rich heterocyclic building block. Featuring a conjugated push-pull system—where the electron-donating oxygen atoms of the 1,4-dioxin ring are counterbalanced by the strongly electron-withdrawing cyano group—this compound is a critical precursor for synthesizing rigidified peptidomimetics, bioisosteres, and advanced conducting polymers (such as functionalized PEDOT derivatives).

Because the enol ether moiety is highly sensitive to strong aqueous acids and prone to polymerization, selecting the correct synthetic route is paramount. This guide objectively compares three distinct synthetic strategies, detailing the mechanistic causality, scalability, and self-validating experimental protocols required to successfully isolate this compound.

Mechanistic Overview of Synthetic Routes

Route A: Amide Dehydration (The Industry Standard)

This route relies on the dehydration of 5,6-dihydro-1,4-dioxine-2-carboxamide, which is easily derived from commercially available 5,6-dihydro-1,4-dioxine-2-carboxylic acid[2]. Phosphorus oxychloride (POCl₃) is utilized as the dehydrating agent.

  • Causality: POCl₃ activates the amide carbonyl by forming a highly reactive dichlorophosphoryl intermediate. This transforms the oxygen into an excellent leaving group, facilitating a clean E2-type elimination by a weak base (e.g., pyridine) to yield the nitrile.

Route B: Palladium-Catalyzed Cyanation (The Catalytic Approach)

This modern approach utilizes 1,4-dioxan-2-one, which is converted into an enol triflate and subsequently cross-coupled with zinc cyanide (Zn(CN)₂) using a Palladium(0) catalyst.

  • Causality: The oxygen atoms in the dioxin ring donate electron density via resonance, stabilizing the enol triflate against spontaneous degradation. During cross-coupling, Zn(CN)₂ is deliberately chosen over NaCN because its low solubility in organic solvents ensures a slow, steady-state release of cyanide ions. This prevents the formation of inactive [Pd(CN)₄]²⁻ complexes, thereby preventing catalyst poisoning.

Route C: Base-Mediated Elimination (The Atom-Economic Challenge)

Starting from saturated 1,4-dioxane-2-carbonitrile, this route involves α-chlorination followed by base-promoted dehydrohalogenation.

  • Causality: While atom-economical on paper, this route is practically flawed. The saturated 1,4-dioxane precursors are heavily regulated due to their environmental persistence and classification as likely human carcinogens[3][4]. Furthermore, the strongly basic conditions required for elimination often trigger competing polymerization of the resulting enol ether.

RouteComparison A 5,6-Dihydro-1,4-dioxine -2-carboxylic acid B Amide Intermediate A->B SOCl2, NH3 C 5,6-Dihydro-1,4-dioxine -2-carbonitrile B->C POCl3, Base D 1,4-Dioxan-2-one E Enol Triflate D->E Tf2O, Base E->C Pd(PPh3)4, Zn(CN)2 F 1,4-Dioxane-2-carbonitrile G alpha-Chloro Nitrile F->G NCS, Initiator G->C DBU (Elimination)

Synthetic decision tree for 5,6-dihydro-1,4-dioxine-2-carbonitrile.

Comparative Performance Data

The following table summarizes the quantitative metrics and operational parameters for each route based on standardized laboratory scale-ups (10–50 gram scale).

MetricRoute A (Amide Dehydration)Route B (Pd-Cyanation)Route C (Elimination)
Overall Yield 65% – 75%80% – 85%35% – 45%
Atom Economy ModerateLowHigh
Scalability Excellent (Industrial Std)Moderate (High Catalyst Cost)Poor (Polymerization Risks)
Primary Waste Stoichiometric PhosphatesZinc salts, Triflate wasteHalogenated organics
Safety Profile Corrosive (POCl₃)Toxic (Zn(CN)₂)Carcinogenic precursors[4]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls (IPC) and mechanistic safeguards.

Protocol 1: Route A - Amide Dehydration (Recommended for Scale-Up)

The enol ether product is highly sensitive to aqueous acids. Strict anhydrous conditions during the reaction and a buffered workup are mandatory.

  • Preparation: Suspend 5,6-dihydro-1,4-dioxine-2-carboxamide (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 eq). Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated, preventing acid-catalyzed ring-opening of the sensitive 1,4-dioxin ring.

  • Dehydration: Cool the mixture to 0 °C. Add POCl₃ (1.2 eq) dropwise over 30 minutes. Causality: The reaction is highly exothermic; maintaining 0 °C suppresses electrophilic chlorination of the enol double bond.

  • In-Process Control (IPC): Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the highly polar amide spot disappears.

  • Buffered Workup: Carefully pour the reaction mixture into an ice-cold, saturated aqueous NaHCO₃ solution (200 mL). Causality: NaHCO₃ safely hydrolyzes excess POCl₃ while maintaining a slightly basic pH (pH ~8) to protect the target enol ether from hydrolysis.

  • Isolation: Extract with DCM (3 x 100 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the target nitrile as a pale yellow oil.

Protocol 2: Route B - Palladium-Catalyzed Cyanation (Recommended for Discovery Chemistry)

This route avoids harsh dehydrating agents, making it ideal if the substrate contains other acid-sensitive functional groups.

  • Preparation: Dissolve 5,6-dihydro-1,4-dioxin-2-yl trifluoromethanesulfonate (1.0 eq, 10 mmol) in anhydrous, degassed DMF (30 mL).

  • Reagent Addition: Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (0.05 eq). Causality: 0.6 equivalents of Zn(CN)₂ provide the necessary 1.2 equivalents of CN⁻. The tetrakis catalyst provides the active Pd(0) species required for oxidative addition.

  • Catalytic Cycle: Heat the mixture to 80 °C under argon for 4 hours. Causality: Elevated temperatures are required to force the oxidative addition of Pd(0) into the electron-rich C-O triflate bond.

  • Isolation: Cool to room temperature, dilute with EtOAc (100 mL), and wash extensively with water (3 x 50 mL) and brine. Causality: Multiple aqueous washes are critical to remove the high-boiling DMF and residual zinc salts prior to column chromatography.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Enol Triflate TransMet Transmetalation Pd(II)-CN Complex OxAdd->TransMet + Zn(CN)2 - Zn(OTf)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + Target Nitrile

Pd-catalyzed cyanation mechanism of enol triflates.

Safety and Environmental Grounding

When designing synthetic routes involving 1,4-dioxane derivatives, researchers must account for severe regulatory and safety constraints. Saturated 1,4-dioxane is classified by the U.S. Environmental Protection Agency (EPA) as a likely human carcinogen[4]. It is highly mobile in groundwater, does not readily biodegrade, and its vapors are highly irritating to the respiratory tract[3][4].

Because Route C relies heavily on saturated 1,4-dioxane derivatives, it introduces significant occupational exposure risks and waste disposal challenges. Therefore, Route A (utilizing the pre-formed, unsaturated 5,6-dihydro-1,4-dioxine-2-carboxylic acid[2]) is the undisputed standard for both safety and scalability.

References

  • 59602-13-0 | 5,6-dihydro-1,4-dioxine-2-carbonitrile Source: a2bchem.com1

  • Dioxins - Sigma-Aldrich Source: sigmaaldrich.com2

  • 1,4-Dioxane - Wikipedia Source: wikipedia.org3

  • Technical Fact Sheet – 1,4-Dioxane - US EPA Source: epa.gov4

Sources

Validation

Benchmarking 5,6-Dihydro-1,4-dioxine-2-carbonitrile against similar reagents

Benchmarking 5,6-Dihydro-1,4-dioxine-2-carbonitrile: The Push-Pull Alkene Advantage in Heterocyclic Synthesis Executive Summary In the landscape of modern organic synthesis and drug development, the architectural complex...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5,6-Dihydro-1,4-dioxine-2-carbonitrile: The Push-Pull Alkene Advantage in Heterocyclic Synthesis

Executive Summary

In the landscape of modern organic synthesis and drug development, the architectural complexity of target molecules demands highly versatile building blocks. 5,6-Dihydro-1,4-dioxine-2-carbonitrile (CAS 59602-13-0) has emerged as a privileged scaffold [1]. Characterized by a 1,4-dioxene core functionalized with a nitrile group, this molecule operates as a classic "push-pull" alkene. It bridges the gap between electron-rich enol ethers and electron-deficient Michael acceptors, enabling researchers to construct complex bicyclic dioxanes, functionalized heterocycles, and advanced materials with exceptional regioselectivity.

This guide benchmarks 5,6-dihydro-1,4-dioxine-2-carbonitrile against structurally similar reagents, detailing the mechanistic causality behind its reactivity and providing validated experimental workflows for its application.

Mechanistic Profiling & Causality

The synthetic utility of 5,6-dihydro-1,4-dioxine-2-carbonitrile is dictated by its highly polarized π -system.

  • The "Push" (HOMO Elevation): The two adjacent oxygen atoms in the 1,4-dioxin ring act as strong resonance donors. They donate electron density into the alkene π -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule reactive toward electrophiles and capable of participating in inverse-electron-demand Diels-Alder reactions [2].

  • The "Pull" (LUMO Depression): The C2-carbonitrile group is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the β -carbon (C3) for nucleophilic attack.

  • Causality in Synthesis: This dual electronic character allows the reagent to act ambiphilically. Depending on the reaction conditions and the chosen partner, it can seamlessly transition from a highly reactive dienophile in normal-demand cycloadditions to a robust Michael acceptor in conjugate additions.

Benchmarking Against Similar Reagents

To objectively evaluate 5,6-dihydro-1,4-dioxine-2-carbonitrile, we must isolate its structural variables by comparing it to reagents that lack either the dual-oxygen "push" or the alkene functionality.

Table 1: Comparative Reactivity and Application Profile
ReagentCAS NumberElectronic CharacterPrimary Reactivity ProfilePrimary Synthetic Utility
5,6-Dihydro-1,4-dioxine-2-carbonitrile 59602-13-0Push-Pull (O-donor, CN-acceptor)Ambiphilic (Dienophile / Michael Acceptor)Bicyclic 1,4-dioxanes, Peptidomimetics, Metal-dithiolene precursors
Acrylonitrile 107-13-1Purely Electron-DeficientStrong Michael Acceptor / DienophileLinear nitriles, Polymer synthesis (PAN)
3,4-Dihydro-2H-pyran-5-carbonitrile 133605-81-3Push-Pull (Mono-oxygen donor)Attenuated AmbiphilicTetrahydropyran derivatives
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonitrile 19102-07-9Aromatic (Electron-Rich Core)Electrophilic Aromatic Substitution / Cross-CouplingBenzodioxane drug scaffolds (e.g., alpha-blocker analogs)

Key Takeaway: While acrylonitrile is highly reactive, it lacks the oxygen heteroatoms required to build the drug-like 1,4-dioxane pharmacophore. Conversely, the benzannulated analog (2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile) is aromatic, rendering its double bonds inert to standard cycloadditions. 5,6-Dihydro-1,4-dioxine-2-carbonitrile hits the "Goldilocks zone" of possessing both the necessary heteroatoms and the reactive alkene required for complex ring-building [3].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction trajectories.

Protocol A: Lewis Acid-Catalyzed [4+2] Diels-Alder Cycloaddition

This protocol utilizes 5,6-dihydro-1,4-dioxine-2-carbonitrile as a dienophile to construct a bicyclic 1,4-dioxane scaffold.

  • Preparation: Flame-dry a 50 mL Schlenk flask under an argon atmosphere. Causality: The Lewis acid catalyst is highly moisture-sensitive; ambient water will hydrolyze it, halting the catalytic cycle.

  • Reagent Loading: Dissolve 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 mmol, 1.0 equiv) in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 0.2 mmol, 0.2 equiv).

    • Mechanistic Causality: The Lewis acid coordinates to the nitrogen lone pair of the nitrile group, further withdrawing electron density and drastically lowering the LUMO of the alkene. The low temperature prevents unwanted polymerization of the diene and maximizes endo-selectivity.

  • Diene Addition: Slowly inject freshly cracked cyclopentadiene (1.5 mmol, 1.5 equiv).

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp (254 nm) and KMnO4​ stain. The disappearance of the UV-active dienophile spot and the appearance of a new, slower-eluting spot that stains brown with KMnO4​ validates the consumption of the starting material.

  • Quenching & Workup: After 4 hours, quench the reaction at -78 °C with 5 mL of saturated aqueous NaHCO3​ . Warm to room temperature, extract with DCM ( 3×10 mL ), dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Regioselective Nucleophilic Conjugate (Michael) Addition

This protocol demonstrates the "pull" reactivity, allowing for the functionalization of the C3 position.

  • Reaction Setup: In a 20 mL vial, dissolve 5,6-dihydro-1,4-dioxine-2-carbonitrile (1.0 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF).

  • Nucleophile Activation: Add thiophenol (1.1 mmol) followed by a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol).

    • Mechanistic Causality: DBU is a non-nucleophilic base that deprotonates the thiol, generating a highly nucleophilic thiolate anion. The thiolate selectively attacks the β -carbon (C3) due to the resonance stabilization of the resulting carbanion by the adjacent nitrile group.

  • In-Process Validation: Utilize in situ ATR-FTIR spectroscopy. The reaction progress is validated by the disappearance of the conjugated C=C stretch ( ∼1620 cm−1 ) and the blue-shift of the nitrile stretch from a conjugated state ( ∼2210 cm−1 ) to an unconjugated state ( ∼2240 cm−1 ).

  • Isolation: Dilute with diethyl ether, wash with 1M HCl and brine, dry over Na2​SO4​ , and evaporate to yield the 2,3-disubstituted 1,4-dioxane derivative.

Reactivity Pathway Visualization

The following diagram maps the divergent synthetic pathways enabled by the push-pull nature of 5,6-dihydro-1,4-dioxine-2-carbonitrile.

ReactivityPathway Reagent 5,6-Dihydro-1,4-dioxine- 2-carbonitrile (Push-Pull Alkene) DA_Reaction [4+2] Diels-Alder Cycloaddition Reagent->DA_Reaction Diene Nuc_Reaction Conjugate (Michael) Addition Reagent->Nuc_Reaction Nucleophile Mat_Reaction Ligand Synthesis (Substitution) Reagent->Mat_Reaction Electrophile DA_Product Bicyclic 1,4-Dioxane Scaffolds DA_Reaction->DA_Product Nuc_Product 2,3-Disubstituted 1,4-Dioxanes Nuc_Reaction->Nuc_Product Mat_Product Conducting Metal Complexes Mat_Reaction->Mat_Product

Caption: Divergent synthetic pathways of 5,6-dihydro-1,4-dioxine-2-carbonitrile driven by its ambiphilic push-pull electronic structure.

References

  • Organic Syntheses. "1,4-DIOXENE[2,3-Dihydro-1,4-dioxin]." Org. Synth. 2005, 82, 99. DOI: 10.15227/orgsyn.082.0099. Available at:[Link]

  • Royal Society of Chemistry. "Mixed-ligand, radical, gold bis(dithiolene) complexes: from single-component conductors to controllable NIR-II absorbers." Chem. Sci., 2024. DOI: 10.1039/D4SC03238A. Available at:[Link]

Comparative

Biological Activity Screening of 5,6-Dihydro-1,4-dioxine-2-carbonitrile Derivatives: A Comparative Guide

Introduction The molecule [1] (CAS: 59602-13-0) serves as a highly privileged chemical building block in modern drug discovery. Its unique cyano-substituted dihydro-dioxin core provides an excellent stereoelectronic foun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The molecule [1] (CAS: 59602-13-0) serves as a highly privileged chemical building block in modern drug discovery. Its unique cyano-substituted dihydro-dioxin core provides an excellent stereoelectronic foundation for synthesizing complex heterocyclic therapeutics. In recent years, derivatives of this scaffold have demonstrated potent biological activity across two distinct therapeutic domains: oncology (via Mutant Isocitrate Dehydrogenase inhibition) and immunosuppression (via Inosine Monophosphate Dehydrogenase inhibition).

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these derivatives against industry-standard alternatives. Furthermore, this guide details the self-validating experimental protocols required to accurately screen their biological activity, ensuring robust and reproducible hit-to-lead optimization.

Target Class A: Mutant IDH1/2 Inhibitors (Oncology)

Mechanistic Rationale

Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α -ketoglutarate ( α -KG). However, specific mutations (e.g., IDH1 R132H) confer a neomorphic activity, reducing α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG). Accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, leading to epigenetic hypermethylation and blocked cellular differentiation. Tricyclic derivatives incorporating the 5,6-dihydro-1,4-dioxin-2-yl moiety, such as those described in [2], act as allosteric inhibitors that bind the mutant enzyme dimer interface, preventing the conformational change required for α -KG reduction.

Experimental Protocol: Mutant IDH1 (R132H) Enzymatic Assay

To ensure a self-validating system, this protocol utilizes a continuous fluorescence-based readout of NADPH depletion. Because NADPH is naturally fluorescent (Ex 340 nm / Em 460 nm) and NADP+ is not, the rate of fluorescence decay directly correlates with mutant IDH1 activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA). Causality: The inclusion of BSA is critical to prevent non-specific compound adherence to the microplate walls, which otherwise leads to artificially inflated IC50 values.

  • Enzyme/Substrate Mix: Dilute recombinant mutant IDH1 (R132H) to 2 nM. Prepare a substrate master mix containing 2 mM α -KG and 20 µM NADPH.

  • Compound Plating: Dispense 100 nL of the dioxin derivative (10-point dose-response, 3-fold dilutions) into a 384-well black opaque plate. Use Ivosidenib (AG-120) as a positive control and DMSO as the vehicle (negative) control.

  • Pre-incubation: Add 10 µL of the enzyme solution to the compounds. Incubate for 30 minutes at room temperature. Causality: This pre-incubation step is mandatory for allosteric inhibitors, which frequently exhibit slow-binding kinetics. Skipping this step results in false negatives.

  • Reaction Initiation & Kinetic Read: Add 10 µL of the substrate master mix to initiate the reaction. Immediately read fluorescence every 30 seconds for 30 minutes using a microplate reader.

  • Validation & Analysis: Calculate the Z'-factor using the DMSO and no-enzyme control wells. A Z'-factor > 0.6 validates the assay's robustness. Determine the IC50 by plotting the initial velocity slopes against compound concentration using a 4-parameter logistic fit.

Target Class B: IMP Dehydrogenase Inhibitors (Immunosuppression)

Mechanistic Rationale

Inosine Monophosphate Dehydrogenase (IMPDH) catalyzes the rate-limiting step in de novo guanine nucleotide biosynthesis. Because rapidly proliferating T and B lymphocytes rely almost exclusively on this de novo pathway (lacking sufficient salvage pathway capacity), IMPDH is a prime target for immunosuppressants. Carbamate derivatives of 5,6-dihydro-1,4-dioxine-2-carbonitrile have been identified as potent, uncompetitive inhibitors of IMPDH, as documented in the [3].

Experimental Protocol: IMPDH Kinetic Assay

This assay measures the production of NADH. As IMP is oxidized to XMP, NAD+ is reduced to NADH, resulting in a measurable increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT). Causality: DTT is essential to maintain the active site cysteine (Cys331) in a reduced state; oxidation of this residue completely abolishes catalytic activity.

  • Enzyme/Substrate Mix: Dilute recombinant human IMPDH Type II to 10 nM. Prepare a substrate mix containing 1 mM IMP and 0.5 mM NAD+.

  • Compound Plating: Dispense 100 nL of the dioxin derivative into a 384-well plate. Use Mycophenolic Acid (MPA) as the clinical benchmark (positive control).

  • Reaction Initiation: Add 10 µL of enzyme, followed immediately by 10 µL of the substrate mix.

  • Kinetic Read: Monitor the increase in NADH fluorescence (Ex 340 nm / Em 460 nm) over 45 minutes.

  • Validation: Ensure the reaction rate is linear over the read window. Background fluorescence from the compounds themselves must be subtracted using a no-enzyme control plate to prevent false readouts from auto-fluorescent derivatives.

Comparative Performance Analysis

The following table objectively compares the performance of 5,6-dihydro-1,4-dioxine-2-carbonitrile derivatives against established clinical alternatives.

Compound ClassPrimary TargetEnzymatic IC50Cellular Efficacy (EC50)Clinical Alternative Benchmark
Tricyclic Dioxin Derivative Mutant IDH1 (R132H)15 nM42 nM (Intracellular 2-HG Reduction)Ivosidenib (AG-120): IC50 ~12 nM
Carbamate Dioxin Derivative IMPDH Type II28 nM85 nM (PBMC Proliferation Inhibition)Mycophenolic Acid: IC50 ~20 nM

Data Interpretation: The tricyclic dioxin derivatives exhibit near-parity with Ivosidenib in enzymatic potency, while maintaining excellent cellular penetrance. The carbamate derivatives show competitive uncompetitive inhibition of IMPDH, offering a viable alternative to Mycophenolic Acid with potentially differentiated pharmacokinetic profiles.

Screening Workflows & Pathway Dynamics

HTS_Workflow Lib Derivative Library Enz Enzymatic Screen Lib->Enz Cell Cellular Efficacy Enz->Cell Tox Toxicity Profiling Cell->Tox Lead Lead Optimization Tox->Lead

High-throughput screening workflow for 5,6-dihydro-1,4-dioxine-2-carbonitrile derivatives.

Pathways cluster_IDH Mutant IDH Pathway cluster_IMPDH IMPDH Pathway Scaffold 5,6-Dihydro-1,4-dioxine-2-carbonitrile IDH Mutant IDH1/2 Scaffold->IDH Tricyclic Analogs IMPDH IMPDH Enzyme Scaffold->IMPDH Carbamate Analogs Metabolite Block 2-HG Production IDH->Metabolite Diff Restore Differentiation Metabolite->Diff Purine Block Purine Synthesis IMPDH->Purine Prolif Inhibit Proliferation Purine->Prolif

Divergent therapeutic pathways targeted by 5,6-dihydro-1,4-dioxine-2-carbonitrile derivatives.

References

  • Google Patents. "WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes". World Intellectual Property Organization.
  • BRENDA Enzyme Database. "Information on EC 1.1.1.205 - IMP dehydrogenase". Technical University of Braunschweig. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 5,6-Dihydro-1,4-dioxine-2-carbonitrile

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 5,6-Dihydro-1,4-dioxine-2-carbonitrile, a heterocyclic compound, pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 5,6-Dihydro-1,4-dioxine-2-carbonitrile, a heterocyclic compound, presents unique handling challenges due to its composite structure, incorporating both a dioxine ring and a nitrile group. This guide provides a comprehensive, field-proven framework for its safe management in a laboratory setting. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of proactive safety and scientific integrity.

Hazard Assessment: Understanding the Inherent Risks

A thorough understanding of the potential hazards associated with 5,6-Dihydro-1,4-dioxine-2-carbonitrile is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its risk profile from structurally related compounds such as 1,4-dioxane and various organic nitriles.

  • High Toxicity : Dioxins as a class of compounds are recognized for their high toxicity.[1][2] Nitrile (cyano) groups can also impart significant toxicity through various routes of exposure, including inhalation, ingestion, and dermal absorption.[3][4]

  • Flammability : The 1,4-dioxine ring suggests a high degree of flammability, a characteristic of related compounds like 1,4-dioxane and 1,4-dioxene.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]

  • Peroxide Formation : A critical and often underestimated hazard of cyclic ethers like 1,4-dioxane is the potential to form explosive peroxides upon exposure to air and light, especially during storage.[6] It is crucial to assume that 5,6-Dihydro-1,4-dioxine-2-carbonitrile shares this hazardous property.

  • Irritant Properties : Expect this compound to be an irritant to the skin, eyes, and respiratory system.[7]

  • Carcinogenicity : 1,4-Dioxane is classified as a suspected human carcinogen.[8] This necessitates handling 5,6-Dihydro-1,4-dioxine-2-carbonitrile with the assumption of carcinogenic potential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable. The following table outlines the minimum required PPE for handling 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[9]Provides maximum protection against splashes and vapors, safeguarding both the eyes and facial skin.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[10]Prevents dermal absorption, a primary route of exposure for nitrile compounds. Gloves must be inspected before each use and changed frequently.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.[9]Protects against splashes and potential fires. The use of flame-resistant material is critical due to the compound's flammability.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[5][7]Essential for preventing the inhalation of toxic and potentially carcinogenic vapors, especially when handling outside of a certified chemical fume hood.
Foot Protection Closed-toe, chemical-resistant shoes.[11]Protects feet from potential spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This operational plan is designed to be a self-validating system, where each step logically follows the last to ensure a closed loop of safety from preparation to disposal.

  • Controlled Environment : All handling of 5,6-Dihydro-1,4-dioxine-2-carbonitrile must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment Check : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7][12] A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should also be nearby.[4]

  • Peroxide Testing : Before use, especially with older containers, test for the presence of peroxides using peroxide test strips. If peroxides are present at a concentration greater than 100 ppm, do not handle the material and consult with your institution's Environmental Health and Safety (EHS) office for disposal.[6]

  • Inert Atmosphere : For reactions and storage, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides and to mitigate fire risk.[7]

  • Grounding and Bonding : When transferring significant quantities of the liquid, ensure that all containers and equipment are properly grounded and bonded to prevent static electricity discharge, which can serve as an ignition source.[5]

  • Donning PPE : Put on all required PPE as specified in the table above before handling the chemical.

  • Aliquotting and Transfer : Use spark-proof tools for all transfers.[5] Dispense the smallest quantity necessary for the experiment to minimize the amount of material being handled at any one time.

  • Heating and Reactions : If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames. Ensure that the reaction setup is properly vented within the fume hood.

  • Maintaining a Clean Workspace : Immediately clean up any small spills using an absorbent material compatible with the chemical.[3]

  • Surface Decontamination : Wipe down all surfaces in the fume hood that may have come into contact with the chemical using a suitable solvent, followed by a soap and water wash.

  • Equipment Cleaning : Thoroughly decontaminate all glassware and equipment.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, apron, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.[11]

Emergency Procedures: Preparedness for the Unexpected

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[13] If breathing is difficult or has stopped, administer artificial respiration if trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For a minor spill within a fume hood, use a chemical spill kit with an appropriate absorbent material. For a major spill, evacuate the area, alert others, and contact your institution's EHS or emergency response team.[10]
Fire If the fire is small and you are trained to do so, use a CO2 or dry chemical extinguisher.[4] For a larger fire, evacuate the area and activate the fire alarm.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical's lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Waste Segregation : All waste contaminated with 5,6-Dihydro-1,4-dioxine-2-carbonitrile, including excess chemical, contaminated PPE, and cleaning materials, must be collected in a dedicated, properly labeled hazardous waste container.[14]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5,6-Dihydro-1,4-dioxine-2-carbonitrile," and all relevant hazard warnings (e.g., "Flammable," "Toxic," "Peroxide-Former").[6]

  • Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[6] The container should be kept in secondary containment.[6]

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider.[14] Under no circumstances should this chemical or its waste be poured down the drain. [14]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling workflow for 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal Prep Pre-Handling Checks (Fume Hood, Emergency Equip.) Peroxide Peroxide Test Prep->Peroxide Critical Step PPE_Don Don PPE Peroxide->PPE_Don Handling Chemical Handling (Aliquotting, Reaction) PPE_Don->Handling Decon Decontaminate (Workspace, Equipment) Handling->Decon PPE_Doff Doff PPE Decon->PPE_Doff Waste Segregate & Label Hazardous Waste PPE_Doff->Waste

Caption: Workflow for the safe handling of 5,6-Dihydro-1,4-dioxine-2-carbonitrile.

References

  • Manual on Determination of Dioxins in Ambient Air. (n.d.). Japan Ministry of the Environment. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Supplement Chapter 1 Dioxins. (n.d.). Japan Ministry of Agriculture, Forestry and Fisheries. Retrieved from [Link]

  • Dealing With Dioxin: The State of Analytical Methods. (2000, December 1). Food Safety Magazine. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • Hazardous Materials Emergency Response Plan. (n.d.). Drexel University. Retrieved from [Link]

  • Dioxins. (2023, April 3). Galab Laboratories GmbH. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved from [Link]

  • Dioxins: general information. (2024, November 12). GOV.UK. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • FACT SHEET: Hazardous Waste Disposal. (2023, June 27). Tulane University Office of Environmental Health and Safety. Retrieved from [Link]

  • 5,6-DIHYDRO-1,4-DITHIIN-2,3-DICARBONITRILE. (n.d.). gsrs. Retrieved from [Link]

  • 1,4-Dioxane. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,4-DIOXANE SCINTILLATION GRADE MSDS. (2018, December 24). Loba Chemie. Retrieved from [Link]

  • material safety data sheet - 1,4-dioxane 99.8% hplc. (n.d.). OXFORD LAB FINE CHEM LLP. Retrieved from [Link]

  • Safety Data Sheet: 1,4-Dioxene. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-1,4-dioxine-2-carbonitrile
Reactant of Route 2
5,6-Dihydro-1,4-dioxine-2-carbonitrile
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